1-(4-tert-Butylphenyl)ethanamine HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMEXXHUOHNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91552-71-5 | |
| Record name | Benzenemethanamine, 4-(1,1-dimethylethyl)-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91552-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)ethanamine HCl
Abstract: This technical guide provides a comprehensive analysis of the chemical and physical properties of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's molecular structure, spectroscopic profile, and safety protocols. It further offers expert insights into its synthetic pathway and relevance as a building block in medicinal chemistry, supported by detailed experimental procedures for key property determination.
Introduction and Molecular Overview
1-(4-tert-Butylphenyl)ethanamine HCl is a primary amine salt belonging to the phenethylamine class of compounds. Its structure is characterized by a benzene ring substituted at the para position with a bulky tert-butyl group and bearing a 1-aminoethyl side chain. The presence of a chiral center at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amine group) means the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture. This structural motif is of significant interest in pharmaceutical research, where phenethylamines are a well-established scaffold for neurologically active agents, and the tert-butyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation.
This guide will elucidate the core chemical properties of the hydrochloride salt form, which is commonly used to improve the stability and aqueous solubility of the parent amine.
Physicochemical and Structural Properties
The functional utility of a chemical compound in a research or development setting is fundamentally dictated by its physical and chemical properties. The hydrochloride salt form enhances the compound's handling characteristics compared to the free base.
| Identifier / Property | Value / Description | Source(s) |
| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride | [1] |
| Synonyms | 1-(4-(tert-Butyl)phenyl)ethan-1-amine hydrochloride | [1][2][3] |
| CAS Number | 91552-71-5 | [1][4][5] |
| Molecular Formula | C₁₂H₂₀ClN | [1] |
| Molecular Weight | 213.75 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for amine HCl salts). | |
| Melting Point | Data not consistently available in public literature; requires experimental determination (see Protocol 6.1). | |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere.[1] Keep container tightly closed.[6][7] |
Chirality: The stereochemistry at the C1 position is a critical attribute. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the specific stereoisomer ((R), (S), or racemic) must be known and controlled for applications in drug development.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for verifying the identity, structure, and purity of this compound. The following are the expected characteristic signals based on its molecular structure.
| Technique | Expected Key Signals and Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets (~7.4 ppm, J ≈ 8.5 Hz), corresponding to the AA'BB' system of the para-substituted benzene ring. Methine Proton (-CH(NH₃⁺)-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl group. Ammonium Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Ethyl Methyl Protons (-CH₃): A doublet (~1.7 ppm) coupled to the methine proton. tert-Butyl Protons (-C(CH₃)₃): A sharp singlet (~1.3 ppm) integrating to 9 protons, a highly characteristic signal. |
| ¹³C NMR | Aromatic Carbons: Four signals expected; two for the substituted carbons (ipso and para) and two for the unsubstituted carbons. Methine Carbon (-CH-): Signal around 50-55 ppm. Ethyl Methyl Carbon (-CH₃): Signal in the aliphatic region (~20 ppm). tert-Butyl Carbons: Two signals; one for the quaternary carbon and one for the three equivalent methyl carbons. |
| FT-IR (ATR) | N-H Stretch: A very broad and strong band in the 2800-3100 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (MS) | Analysis is performed on the free base. The expected (M+H)⁺ peak for the free amine (C₁₂H₁₉N) is at m/z 178.159.[8] A primary fragmentation pathway would be the benzylic cleavage to lose a methyl radical, resulting in a fragment at m/z 162. |
Synthesis Pathway and Rationale
A common and reliable method for synthesizing primary amines like 1-(4-tert-Butylphenyl)ethanamine is through the reductive amination of the corresponding ketone, 4'-tert-butylacetophenone. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Caption: Proposed synthetic workflow for this compound.
Causality in Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often chosen because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
-
Salt Formation: The final step involves dissolving the purified free base in a non-polar, anhydrous solvent like diethyl ether and adding a solution of HCl. The highly polar HCl salt is insoluble in this medium and precipitates out, providing a simple and effective method of purification and isolation.
Application Insights for Drug Development
The structural components of this compound each contribute to its potential as a valuable scaffold in medicinal chemistry. Understanding these relationships is key to designing novel therapeutics.
Caption: Structure-property relationships for the core molecular scaffold.
-
Phenethylamine Core: This is a privileged scaffold that mimics endogenous neurotransmitters like dopamine and norepinephrine, making it a starting point for designing ligands for G-protein coupled receptors (GPCRs).
-
tert-Butyl Group: This large, lipophilic group serves two primary purposes. First, it increases the molecule's overall lipophilicity, which can enhance its ability to cross the blood-brain barrier. Second, it acts as a metabolic shield, sterically hindering the para-position of the phenyl ring, a common site of oxidative metabolism by cytochrome P450 enzymes.
-
Amine Group (HCl Salt): The primary amine is a key interaction point, capable of forming a salt bridge (ionic bond) with acidic residues (e.g., aspartic acid) in a receptor's binding pocket. The HCl salt form ensures the compound is predominantly ionized at physiological pH, which is crucial for aqueous solubility and formulation.
Safety, Handling, and Storage Protocols
Adherence to safety protocols is mandatory when handling any chemical reagent. Based on data for structurally related compounds, this compound should be handled with care.[6][7]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Experimental Protocols
The following protocols describe standard, self-validating methods for determining key physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
-
Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement (Rapid Scan): Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.
-
Measurement (Accurate Scan): Allow the apparatus to cool. Using a new sample, heat rapidly to within 20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound should have a sharp melting range (≤ 2 °C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial at a constant temperature (e.g., 25 °C). The excess solid should be clearly visible.
-
Equilibration: Agitate the vial using a mechanical shaker or stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L. This value represents the aqueous solubility.
Conclusion
This compound is a chiral primary amine with well-defined structural and spectroscopic characteristics. Its physicochemical properties, driven by the phenethylamine core, a sterically demanding tert-butyl group, and its formulation as a hydrochloride salt, make it a compound of significant interest. As a synthetic building block, it offers a robust scaffold for the development of novel molecules in medicinal chemistry, particularly for neurologically active agents. Proper handling and storage, in accordance with established safety guidelines, are essential for its effective and safe use in a research environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - CAS:91552-71-5 - 阿镁生物 [amaybio.com]
- 5. This compound|CAS 91552-71-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(4-tert-Butylphenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical and chemical research. The document delves into the prevalent synthetic methodologies, focusing on the Leuckart-Wallach reaction, and offers a detailed experimental protocol, purification techniques, and characterization analysis.
I. Introduction and Significance
1-(4-tert-Butylphenyl)ethanamine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of a chiral center and the bulky tert-butyl group makes it a significant precursor for the development of various biologically active compounds. Its applications span from the synthesis of potential therapeutic agents to its use as a resolving agent for chiral acids.
II. Synthetic Pathways: A Comparative Analysis
The synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl is primarily achieved through the reductive amination of 4'-tert-butylacetophenone. While various reductive amination methods exist, the Leuckart-Wallach reaction is a classical and widely employed approach.[1]
A. The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart-Wallach reaction facilitates the conversion of aldehydes or ketones into amines using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] This one-pot reaction is advantageous due to its simplicity and the use of readily available and inexpensive reagents.[2]
The reaction typically proceeds by heating the ketone with ammonium formate or formamide.[1] The mechanism involves the initial formation of an iminium ion, which is subsequently reduced by a hydride transfer from a formate anion or formic acid.[2] A key intermediate in this process is the N-formyl derivative of the target amine, which is then hydrolyzed to yield the primary amine.[2]
Key Considerations for the Leuckart-Wallach Reaction:
-
Temperature: The reaction requires high temperatures, often exceeding 165°C, to proceed efficiently.[1]
-
Byproducts: A common byproduct is the N-formylated amine, which necessitates a subsequent hydrolysis step to obtain the desired primary amine.[2]
-
Reagent Choice: While both ammonium formate and formamide can be used, ammonium formate often provides better yields.[1]
B. Alternative Reductive Amination Methods
Modern organic synthesis offers several alternatives to the classical Leuckart-Wallach reaction, often providing milder reaction conditions and higher selectivities. These methods typically involve a two-step process: the formation of an imine or enamine, followed by reduction with a suitable reducing agent.
Common reducing agents for this purpose include:
-
Sodium borohydride (NaBH4)
-
Sodium cyanoborohydride (NaBH3CN)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)[3]
-
Catalytic hydrogenation (e.g., H2/Pd-C)
While these methods can be highly effective, they may require more stringent control of reaction conditions and the use of more expensive reagents compared to the Leuckart-Wallach reaction.
III. Experimental Protocol: Synthesis via the Leuckart-Wallach Reaction
This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the precursor, 4'-tert-butylacetophenone.
Part 1: Synthesis of 4'-tert-Butylacetophenone
This Friedel-Crafts acylation reaction serves as the foundational step for producing the ketone precursor.
-
Reaction: tert-Butylbenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst in a suitable solvent like carbon tetrachloride.[4]
-
Procedure:
-
Anhydrous aluminum chloride is suspended in carbon tetrachloride.[4]
-
Acetyl chloride is added to the stirred suspension at a temperature below 10°C.[4]
-
tert-Butylbenzene is then added portion-wise, maintaining the temperature below 5°C.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional hour without cooling.[4]
-
The reaction is quenched by pouring the mixture into a mixture of ice, water, and hydrochloric acid.[4]
-
The organic layer is separated, washed to neutrality, and dried.[4]
-
The solvent is removed by distillation to yield crude 4'-tert-butylacetophenone.[4]
-
Part 2: Synthesis of this compound
This part details the core Leuckart-Wallach reaction followed by hydrolysis and salt formation.
-
Step 2a: Leuckart-Wallach Reaction - Formation of N-(1-(4-(tert-butyl)phenyl)ethyl)formamide
-
Procedure:
-
4'-tert-Butylacetophenone is mixed with an excess of formamide.
-
Formic acid is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 180-200°C) for several hours.[5]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the crude N-formyl intermediate is isolated, often through extraction.[5]
-
-
-
Step 2b: Hydrolysis of the Formamide Intermediate
-
Procedure:
-
The crude N-(1-(4-(tert-butyl)phenyl)ethyl)formamide is treated with an aqueous acid solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide).
-
The mixture is heated under reflux to facilitate the hydrolysis of the formamide to the corresponding primary amine.
-
After cooling, the reaction mixture is worked up to isolate the free amine.
-
-
-
Step 2c: Formation of the Hydrochloride Salt
-
Procedure:
-
The isolated 1-(4-tert-butylphenyl)ethanamine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
A solution of hydrochloric acid (either gaseous or dissolved in a solvent like isopropanol) is added to the amine solution.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration.
-
-
IV. Purification and Characterization
A. Purification
The crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. This process removes impurities and yields a crystalline solid.
B. Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence and connectivity of all protons in the molecule. The spectrum will show characteristic signals for the aromatic protons, the methine proton, the methyl protons, and the tert-butyl protons.
-
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include those for the N-H bonds of the ammonium salt and the C-H bonds of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C12H20ClN | [6] |
| Molecular Weight | 213.75 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | Room Temperature, Inert atmosphere | [6] |
V. Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound via the Leuckart-Wallach reaction.
Caption: Synthesis pathway of this compound.
VI. Conclusion
The synthesis of this compound via the Leuckart-Wallach reaction is a robust and well-established method. This guide has provided a detailed technical overview of the synthesis, including a comparative analysis of synthetic routes, a comprehensive experimental protocol, and methods for purification and characterization. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. docsity.com [docsity.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of N-[1-(4-iodophenyl)ethyl]-N-ethylformamide | Poster Board #1067 - American Chemical Society [acs.digitellinc.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1-(4-tert-Butylphenyl)ethanamine HCl (CAS: 91552-71-5) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (CAS Number 91552-71-5), a key chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, purification, analytical characterization, and strategic applications of this compound, emphasizing the scientific rationale behind the described methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
1-(4-tert-Butylphenyl)ethanamine and its derivatives are valuable building blocks in modern medicinal chemistry. The core structure, a substituted phenethylamine, is a common scaffold in biologically active molecules. The defining feature of this particular intermediate is the para-tert-butyl group on the phenyl ring. This bulky, lipophilic moiety is often strategically incorporated into drug candidates to enhance their metabolic stability and membrane permeability. By sterically hindering potential sites of metabolism on the aromatic ring and increasing the overall lipophilicity of a molecule, the tert-butylphenyl group can significantly improve the pharmacokinetic profile of a potential therapeutic agent.[1] This makes 1-(4-tert-Butylphenyl)ethanamine HCl a crucial starting material for the synthesis of novel compounds in various therapeutic areas, including anti-inflammatory agents and central nervous system modulators.[2][3][4]
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use and storage.
| Property | Value | Source |
| CAS Number | 91552-71-5 | [Guidechem][5] |
| Molecular Formula | C₁₂H₂₀ClN | [Guidechem][5] |
| Molecular Weight | 213.75 g/mol | [Guidechem][5] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Storage Conditions | Inert atmosphere, Room Temperature | [Guidechem][5] |
Safety & Handling:
This compound should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of 1-(4-tert-Butylphenyl)ethanamine is achieved through the reductive amination of 4'-tert-butylacetophenone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a robust and well-established method for this transformation.[6][7][8][9]
Synthesis Workflow
Caption: Synthetic and purification workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 1-(4-tert-Butylphenyl)ethanamine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (3-4 equivalents).
-
Causality: An excess of ammonium formate is used to drive the reaction to completion and to serve as the reaction medium.
-
-
Reaction Execution: Heat the mixture with stirring to 160-180 °C. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: Monitor the disappearance of the starting ketone by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
-
Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 10-20% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up: Cool the mixture and transfer it to a separatory funnel. Basify the aqueous layer with a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the pH is >12.
-
Causality: Basification deprotonates the amine hydrochloride, rendering the free amine soluble in an organic solvent.
-
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-Butylphenyl)ethanamine as an oil.
Part B: Purification and Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine free base in a suitable organic solvent. A mixture of isopropanol and diethyl ether is often effective.[10]
-
Salt Formation: Slowly add a solution of anhydrous hydrogen chloride in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution of the amine.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.[12][13]
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is a powerful tool for assessing both the purity and, if applicable, the enantiomeric excess of the synthesized amine.
Achiral Purity Analysis (Reversed-Phase HPLC):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for purity analysis of small organic molecules. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) | Provides good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Aromatic nature of the compound allows for UV detection. |
Chiral Separation (Normal Phase HPLC):
The separation of enantiomers is critical if the compound is to be used in stereospecific synthesis. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving chiral amines.[14][15][16][17][18]
| Parameter | Recommended Starting Condition | Rationale |
| Column | Chiralpak® IA, IB, or IC (or similar amylose/cellulose-based CSP) | These columns have a broad applicability for chiral amines.[14] |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA) | A common mobile phase for chiral separations of amines.[14] |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 220 nm | - |
-
Causality: The basic additive (DEA) is crucial for obtaining good peak shapes by minimizing interactions between the amine and residual acidic silanol groups on the silica support of the CSP.[14]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.35 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ethanamine group.
-
δ 7.20 (d, J=8.4 Hz, 2H): Aromatic protons meta to the ethanamine group.
-
δ 4.15 (q, J=6.8 Hz, 1H): Methine proton (CH) of the ethanamine group.
-
δ 1.5-1.7 (br s, 2H): Amine protons (NH₂). Note: This signal can be broad and its chemical shift is concentration and solvent dependent. It will exchange with D₂O.
-
δ 1.45 (d, J=6.8 Hz, 3H): Methyl protons (CH₃) of the ethanamine group.
-
δ 1.30 (s, 9H): Protons of the tert-butyl group.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ 149.0: Quaternary aromatic carbon attached to the tert-butyl group.
-
δ 142.0: Quaternary aromatic carbon attached to the ethanamine group.
-
δ 126.0: Aromatic CH carbons meta to the ethanamine group.
-
δ 125.5: Aromatic CH carbons ortho to the ethanamine group.
-
δ 51.0: Methine carbon (CH) of the ethanamine group.
-
δ 34.5: Quaternary carbon of the tert-butyl group.
-
δ 31.5: Methyl carbons of the tert-butyl group.
-
δ 24.5: Methyl carbon (CH₃) of the ethanamine group.
-
Mass Spectrometry (MS):
Electron Impact (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 177 (for the free base). This peak may be of low intensity.
-
Base Peak: The most prominent peak is expected at m/z = 162 , resulting from the alpha-cleavage and loss of a methyl radical (CH₃•), which is a characteristic fragmentation pathway for such amines.[19][20][21][22]
-
Other Fragments:
-
m/z = 120: Loss of the entire ethylamine group.
-
m/z = 57: Corresponding to the tert-butyl cation.
-
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for quality control.
Conclusion
This compound is a strategically important intermediate in pharmaceutical research and development. Its synthesis via the Leuckart reaction of 4'-tert-butylacetophenone is a reliable and scalable method. Proper purification through crystallization of the hydrochloride salt is crucial for obtaining a high-purity final product. The analytical methods detailed in this guide, including HPLC for purity and enantiomeric separation, and NMR and MS for structural confirmation, provide a robust framework for quality control. The insights into the role of the tert-butylphenyl moiety in enhancing the pharmacokinetic properties of drug candidates underscore the value of this compound in the design of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents - Google Patents [patents.google.com]
- 3. Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them - Patent 0046270 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. yakhak.org [yakhak.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. bgb-analytik.com [bgb-analytik.com]
- 18. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. whitman.edu [whitman.edu]
- 22. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Molecular Structure of 1-(4-tert-Butylphenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural integrity is paramount.[1] This document delineates the synthesis of the title compound and offers a detailed elucidation of its structure through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor and trustworthiness.
Introduction
1-(4-tert-Butylphenyl)ethanamine and its hydrochloride salt are pivotal building blocks in organic synthesis. The presence of a chiral center and the lipophilic tert-butyl group makes it a valuable precursor for creating diverse molecular architectures with potential biological activity. Its applications span the development of novel therapeutic agents and specialized agrochemicals. A precise understanding of its three-dimensional structure and spectroscopic fingerprint is essential for quality control, reaction optimization, and regulatory compliance in drug development.
This guide presents a holistic view of the molecule, from its rational synthesis to its detailed structural characterization, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-tert-Butylphenyl)ethanamine HCl is presented in Table 1.
| Property | Value | Source |
| CAS Number | 91552-71-5 | [1] |
| Molecular Formula | C₁₂H₂₀ClN | [1] |
| Molecular Weight | 213.75 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and ethanol |
Synthesis of this compound
The synthesis of 1-(4-tert-Butylphenyl)ethanamine is most effectively achieved through the reductive amination of 4'-tert-butylacetophenone. This method is favored for its high yield and selectivity. An alternative, classic approach is the Leuckart reaction, which utilizes formamide or ammonium formate.
Preferred Method: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (4'-tert-butylacetophenone) with an amine source (ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine. The use of a mild and selective reducing agent is critical to prevent the reduction of the starting ketone.
Experimental Protocol: Reductive Amination of 4'-tert-butylacetophenone
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-tert-butylacetophenone (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) and a 28% aqueous solution of ammonium hydroxide (5 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once the formation of the imine is substantial, cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Causality: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS). Carefully add water to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Salt Formation: Filter the solution and bubble dry hydrogen chloride (HCl) gas through the filtrate, or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol). The hydrochloride salt of the amine will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Alternative Method: Leuckart Reaction
The Leuckart reaction provides a one-pot method for the reductive amination of ketones. It involves heating the ketone with ammonium formate or formamide, which serves as both the ammonia source and the reducing agent.
Experimental Protocol: Leuckart Reaction of 4'-tert-butylacetophenone
-
Reaction Setup: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heating: Heat the mixture to 160-185 °C. Water will be formed during the reaction and can be removed azeotropically. Expert Insight: The removal of water drives the equilibrium towards the formation of the formamide intermediate.
-
Hydrolysis: After several hours of heating, cool the reaction mixture. Add concentrated hydrochloric acid and reflux the mixture to hydrolyze the intermediate N-formyl derivative to the primary amine.
-
Workup and Purification: After cooling, make the solution alkaline with a sodium hydroxide solution and extract the free amine with an organic solvent. The hydrochloride salt is then prepared and purified as described in the reductive amination protocol.
Caption: Synthetic routes to this compound.
Structural Elucidation
The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
-
δ ~ 8.5-9.0 ppm (broad singlet, 3H): This signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness of the peak is due to quadrupolar relaxation and exchange with residual water.
-
δ ~ 7.4-7.6 ppm (multiplet, 4H): These signals arise from the four aromatic protons on the benzene ring. The para-substitution pattern will likely result in two doublets, characteristic of an AA'BB' spin system.
-
δ ~ 4.2-4.4 ppm (quartet, 1H): This multiplet is assigned to the methine proton (-CH) adjacent to the ammonium group and the aromatic ring. It is split into a quartet by the three protons of the adjacent methyl group.
-
δ ~ 1.5-1.7 ppm (doublet, 3H): This doublet corresponds to the three protons of the methyl group (-CH₃) on the ethylamine chain. It is split by the adjacent methine proton.
-
δ ~ 1.3 ppm (singlet, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts for the distinct carbon atoms are:
-
δ ~ 150-155 ppm: Quaternary aromatic carbon attached to the tert-butyl group.
-
δ ~ 135-140 ppm: Quaternary aromatic carbon attached to the ethylamine group.
-
δ ~ 125-130 ppm: Aromatic CH carbons.
-
δ ~ 50-55 ppm: Methine carbon (-CH) of the ethylamine chain.
-
δ ~ 34-36 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 31-33 ppm: Methyl carbons of the tert-butyl group.
-
δ ~ 20-25 ppm: Methyl carbon (-CH₃) of the ethylamine chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the key absorption bands are:
-
~3000-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).[2][3]
-
~2960-2870 cm⁻¹ (strong, sharp): These bands correspond to the C-H stretching vibrations of the tert-butyl and methyl groups.[2]
-
~1610 and ~1510 cm⁻¹ (medium): These absorptions are due to the C=C stretching vibrations within the aromatic ring.
-
~1500-1400 cm⁻¹ (medium): N-H bending vibrations of the ammonium group.
-
~830 cm⁻¹ (strong): This band is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
Caption: Workflow for the structural elucidation of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(4-tert-Butylphenyl)ethanamine, under Electron Ionization (EI), the following key fragments are expected:
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the free base (m/z 177). The intensity may be weak due to facile fragmentation.
-
Base Peak (m/z 162): This is often the most intense peak and results from the loss of a methyl radical (•CH₃) from the molecular ion via alpha-cleavage, a characteristic fragmentation pathway for amines.[4] This forms a stable benzylic cation.
-
Fragment at m/z 120: This peak can arise from the loss of the entire ethylamine side chain, leaving the tert-butylbenzene cation.
-
Fragment at m/z 57: This corresponds to the tert-butyl cation, [C(CH₃)₃]⁺.
The combination of these spectroscopic data provides a self-validating system for the confirmation of the molecular structure of this compound.
Conclusion
This technical guide has detailed the synthesis and comprehensive structural elucidation of this compound. The provided experimental protocols for reductive amination and the Leuckart reaction offer reliable methods for its preparation. The in-depth analysis of NMR, FT-IR, and Mass Spectrometry data establishes a clear and verifiable spectroscopic profile for this important chemical intermediate. This information is critical for researchers and professionals in ensuring the quality and identity of the compound in their synthetic and developmental endeavors.
References
Spectroscopic Data of 1-(4-tert-Butylphenyl)ethanamine HCl: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the principles behind spectroscopic analysis and the interpretation of the resulting data for the structural elucidation and characterization of this compound.
Introduction to 1-(4-tert-Butylphenyl)ethanamine HCl
1-(4-tert-Butylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds.[1] As with many substituted phenethylamines, it holds potential interest in medicinal chemistry and drug discovery due to its structural similarity to known psychoactive compounds and neurotransmitters.[2] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical development and handling.
Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target molecule. This guide will delve into the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH(NH₃⁺)CH₃) |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |
| ~4.4 | Quartet | 1H | -CH(NH₃⁺)CH₃ |
| ~1.6 | Doublet | 3H | -CH(NH₃⁺)CH₃ |
| ~1.25 | Singlet | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
-NH₃⁺ Protons (~8.6 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge on the nitrogen atom. Their signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.
-
Aromatic Protons (~7.35-7.45 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons closer to the electron-withdrawing ethylammonium group will be slightly downfield compared to those closer to the electron-donating tert-butyl group.
-
Methine Proton (-CH, ~4.4 ppm): This proton is adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a significant downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons (-CH₃, ~1.6 ppm): These protons are coupled to the methine proton, resulting in a doublet.
-
tert-Butyl Protons (-C(CH₃)₃, ~1.25 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature for this group.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C (quaternary, attached to -C(CH₃)₃) |
| ~138 | Ar-C (quaternary, attached to -CH(NH₃⁺)CH₃) |
| ~127 | Ar-CH (ortho to -CH(NH₃⁺)CH₃) |
| ~126 | Ar-CH (ortho to -C(CH₃)₃) |
| ~50 | -CH(NH₃⁺)CH₃ |
| ~34 | -C(CH₃)₃ (quaternary) |
| ~31 | -C(CH₃)₃ (methyls) |
| ~21 | -CH(NH₃⁺)CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (~126-150 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The two quaternary carbons will have distinct chemical shifts, with the one bearing the tert-butyl group being further downfield.
-
Methine Carbon (-CH, ~50 ppm): This carbon is deshielded due to its attachment to the nitrogen atom and the aromatic ring.
-
tert-Butyl Carbons (~31 and ~34 ppm): The quaternary carbon of the tert-butyl group will appear around 34 ppm, while the three equivalent methyl carbons will give a signal around 31 ppm.
-
Methyl Carbon (-CH₃, ~21 ppm): The methyl carbon of the ethylamine side chain will be found at a relatively upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: The KBr pellet method is common for solid samples. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Predicted IR Absorption Bands
The following table summarizes the key predicted IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| ~2960 | Strong | C-H stretching (aliphatic) |
| ~1600 & ~1500 | Medium | C=C stretching (aromatic ring) |
| ~1500-1600 | Medium | N-H bending (asymmetric and symmetric from -NH₃⁺) |
| ~830 | Strong | C-H out-of-plane bending (para-substituted aromatic) |
Interpretation of the IR Spectrum:
-
N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for a primary amine hydrochloride is a very broad and strong absorption in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is due to extensive hydrogen bonding in the solid state.
-
C-H Stretching (~2960 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
-
Aromatic C=C Stretching (~1600 & ~1500 cm⁻¹): These medium-intensity peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
N-H Bending (~1500-1600 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically appear in this region.
-
Para-Substitution Pattern (~830 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
A common method for analyzing a compound like this compound is Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water and methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data
For 1-(4-tert-Butylphenyl)ethanamine (free base, C₁₂H₁₉N, Molecular Weight: 177.29 g/mol ), the following fragments are predicted in an ESI-MS spectrum. The HCl salt will dissociate in the ESI source, and the free base will be protonated.
| m/z | Predicted Fragment |
| 178.16 | [M+H]⁺ (Protonated Molecule) |
| 162.15 | [M+H - NH₃]⁺ |
| 133.10 | [C₁₀H₁₃]⁺ |
| 119.09 | [C₉H₁₁]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum:
-
Protonated Molecule ([M+H]⁺, m/z 178.16): In ESI-MS, the base peak is often the protonated molecule. For 1-(4-tert-butylphenyl)ethanamine, this would be at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.
-
Loss of Ammonia ([M+H - NH₃]⁺, m/z 162.15): A common fragmentation pathway for primary amines is the loss of ammonia from the protonated molecule.
-
Benzylic Cleavage: The bond between the alpha and beta carbons of the ethylamine side chain is prone to cleavage. This would result in the formation of a stable benzylic carbocation.
-
Other Fragments: Further fragmentation of the molecule can lead to the formation of smaller ions, such as the tropylium ion (m/z 91.05), which is a common fragment for alkyl-substituted benzene compounds.
Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to clearly define the carbon-hydrogen framework, with characteristic signals for the para-substituted aromatic ring, the ethylamine side chain, and the tert-butyl group. The IR spectrum will be dominated by the broad N-H stretching of the ammonium salt, confirming the presence of this functional group. Finally, mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns, which are consistent with the structure of a substituted phenethylamine. This detailed spectroscopic guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.
References
(S)-1-(4-tert-butylphenyl)ethanamine HCl properties
An In-depth Technical Guide to (S)-1-(4-tert-butylphenyl)ethanamine HCl
Introduction
(S)-1-(4-tert-butylphenyl)ethanamine hydrochloride is a chiral primary amine salt of significant interest to researchers and professionals in drug development and synthetic organic chemistry. As a single enantiomer, it serves as a crucial chiral building block for the synthesis of complex, stereochemically defined molecules. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and handling procedures, intended for a scientific audience.
Physicochemical and Computed Properties
The fundamental properties of (S)-1-(4-tert-butylphenyl)ethanamine HCl are summarized below. Proper storage is critical to maintain its integrity; it should be kept in a tightly closed container, preferably under an inert atmosphere and refrigerated. The compound is noted to be sensitive to air and light.
| Property | Value | Reference(s) |
| CAS Number | 1415303-39-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₀ClN | [1][2][4] |
| Molecular Weight | 213.75 g/mol | [1][2][3][4] |
| Synonyms | (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hcl | [1][2] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2 - 8 °C | [4] |
| Hydrogen Bond Donor | 2 | [4] |
| Hydrogen Bond Acceptor | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Chiral Purity
The synthesis of enantiomerically pure (S)-1-(4-tert-butylphenyl)ethanamine HCl typically involves two key stages: the synthesis of the racemic base followed by chiral resolution.
Synthesis of Racemic 1-(4-tert-butylphenyl)ethanamine
The standard industrial approach to synthesizing the racemic amine is through the reductive amination of 4'-tert-butylacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. Various reducing agents can be employed for this transformation.
Chiral Resolution
Achieving high enantiomeric purity is paramount for applications in drug development. Classical resolution via diastereomeric salt formation is a robust and well-established method for separating the racemic amine.[5]
Principle of Resolution: The core principle involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[6] This reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[5][7] Common resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[5]
The general workflow for this critical process is outlined below.
References
(R)-1-(4-tert-butylphenyl)ethanamine HCl synthesis
An In-depth Technical Guide to the Synthesis of (R)-1-(4-tert-butylphenyl)ethanamine HCl
Introduction: The Significance of a Chiral Amine
(R)-1-(4-tert-butylphenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in medicinal and materials chemistry. As a chiral building block, or "pharmacophore," its stereochemically defined structure is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] The specific spatial arrangement of the amine group is fundamental to its interaction with biological targets, such as enzymes and receptors, where stereochemistry dictates efficacy and can mitigate off-target effects.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, focusing on the underlying chemical principles, practical execution, and comparative analysis to inform researchers and process chemists.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer like (R)-1-(4-tert-butylphenyl)ethanamine fundamentally diverges into two strategic approaches, starting from the prochiral ketone, 4'-tert-butylacetophenone.[2][3][4]
-
Asymmetric Synthesis: This modern approach introduces chirality directly by converting the prochiral ketone into the desired single enantiomer of the amine. This is typically achieved through diastereoselective or enantioselective reactions, such as reductive amination using chiral auxiliaries or catalysts.[5][6] This strategy is often more atom-economical.
-
Chiral Resolution: This classical method involves the initial synthesis of a racemic mixture (an equal mixture of R and S enantiomers) of the amine, followed by separation of the desired enantiomer.[7] The most common technique is the formation of diastereomeric salts with a chiral resolving agent, which can be separated based on differences in physical properties like solubility.[7][8]
The choice between these strategies depends on factors such as scale, cost of reagents, desired enantiomeric purity, and developmental stage.
Figure 1: High-level synthetic strategies originating from 4'-tert-butylacetophenone.
Part 1: Asymmetric Synthesis via Chiral Auxiliary
One of the most robust and widely adopted methods for asymmetric amine synthesis is the use of a chiral auxiliary.[9] The Ellman auxiliary, tert-butanesulfinamide (tBS), is particularly effective for the preparation of a vast range of chiral amines from simple ketones.[5][10] The synthesis proceeds through a diastereoselective addition to a chiral tert-butanesulfinimine intermediate.
Causality and Mechanism: The success of this method hinges on the chiral sulfinyl group, which directs the nucleophilic attack (in this case, hydride reduction) to one face of the C=N double bond. The bulky tert-butyl group creates significant steric hindrance, forcing the reducing agent to approach from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.
Figure 2: Workflow for the asymmetric synthesis using Ellman's chiral auxiliary.
Experimental Protocol: Asymmetric Reductive Amination
Step 1: Formation of (R,E)-N-(1-(4-(tert-butyl)phenyl)ethylidene)-2-methylpropane-2-sulfinamide
-
To a flask charged with 4'-tert-butylacetophenone (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq), add anhydrous tetrahydrofuran (THF, ~5 M).
-
Add titanium(IV) ethoxide (1.5 eq) dropwise.
-
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which is often used directly in the next step.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinylimine from the previous step in anhydrous THF (~0.2 M) and cool the solution to -40 °C in an acetonitrile/dry ice bath.
-
Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -40 °C for 4-6 hours, monitoring by TLC for completion.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfinamide product.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude sulfinamide in methanol (~0.5 M).
-
Add a solution of hydrogen chloride in diethyl ether or 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, during which the hydrochloride salt of the product typically precipitates.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-1-(4-tert-butylphenyl)ethanamine HCl.
Part 2: Synthesis via Chiral Resolution of a Racemic Mixture
This classical pathway involves the non-stereoselective synthesis of the amine, followed by separation of the enantiomers. It remains a viable and cost-effective method, especially at a large scale, provided an efficient resolution agent and procedure can be identified.[8]
Stage 1: Synthesis of Racemic 1-(4-tert-butylphenyl)ethanamine
The most direct method for preparing the racemic amine is through reductive amination of 4'-tert-butylacetophenone.[11][12] The Leuckart-Wallach reaction is a classic one-pot method for this transformation.[13]
Causality and Mechanism: The Leuckart reaction utilizes formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[13] The ketone first reacts with ammonia (from ammonium formate) to form an imine. A hydride is then transferred from a formic acid molecule (or formate ion) to the imine, reducing it to the amine.
Experimental Protocol: Leuckart Reductive Amination
-
Combine 4'-tert-butylacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C and maintain for 6-12 hours. The reaction is typically run neat.
-
Cool the reaction mixture and add 10% aqueous hydrochloric acid until acidic. This hydrolyzes any remaining formamide intermediate. Heat the mixture at reflux for an additional 2-4 hours.
-
Cool the solution and make it strongly basic (pH > 12) with 20-40% aqueous sodium hydroxide.
-
Extract the liberated free amine with an organic solvent such as diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield racemic 1-(4-tert-butylphenyl)ethanamine.
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
The core of this strategy lies in reacting the racemic amine with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated.[7][14]
Causality and Mechanism: The (R)-amine reacts with an (L)-acid to form an (R,L) salt, while the (S)-amine forms an (S,L) salt. These two salts are diastereomers. Due to their different three-dimensional structures, they pack differently into a crystal lattice, resulting in different solubilities in a given solvent system. By carefully choosing the solvent, one diastereomer can be selectively crystallized while the other remains in solution.[15]
Figure 3: Workflow for the separation of enantiomers via diastereomeric salt crystallization.
Experimental Protocol: Chiral Resolution
-
Dissolve the racemic 1-(4-tert-butylphenyl)ethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.
-
In a separate flask, dissolve L-(+)-Tartaric acid (0.5-0.6 eq) in the same solvent, also with heating. Note: Using a sub-stoichiometric amount of the resolving agent often enhances the enantiomeric purity of the precipitated salt.[8]
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of the cold solvent.
-
To liberate the free amine, suspend the salt in water and add a strong base (e.g., 10% NaOH) until the pH is >12.
-
Extract the (R)-amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over a suitable drying agent, and concentrate.
-
Dissolve the enriched (R)-amine in a minimal amount of a suitable solvent (like diethyl ether) and add a solution of HCl in ether to precipitate the final (R)-1-(4-tert-butylphenyl)ethanamine HCl salt. Filter and dry.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific project requirements.
| Feature | Asymmetric Synthesis (Ellman Auxiliary) | Chiral Resolution (Diastereomeric Salt) |
| Starting Material | 4'-tert-Butylacetophenone | 4'-tert-Butylacetophenone |
| Key Reagents | (R)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | Ammonium formate, Chiral Acid (e.g., Tartaric Acid) |
| Theoretical Max Yield | 100% | 50% (without racemization/recycle of unwanted enantiomer) |
| Typical Enantiomeric Excess | High (>95% d.r. is common) | Variable, may require recrystallization to improve |
| Atom Economy | Higher | Lower, as half the material is the undesired enantiomer |
| Pros | High enantioselectivity, direct route | Uses cheaper reagents, well-established technology |
| Cons | More expensive chiral auxiliary, use of titanium reagent | Lower theoretical yield, process optimization can be tedious |
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. 4'-tert-Butylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. 4'-tert-Butylacetophenone | 943-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. onyxipca.com [onyxipca.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Introduction: The Critical Role of Solubility in Chemical Development
An In-depth Technical Guide to the Solubility of 1-(4-tert-Butylphenyl)ethanamine HCl
1-(4-tert-Butylphenyl)ethanamine hydrochloride (CAS No: 91552-71-5; Molecular Formula: C₁₂H₂₀ClN; Molecular Weight: 213.75 g/mol ) is a primary amine salt that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a lipophilic tert-butylphenyl group and a polar amine salt, presents a classic case study in solubility behavior. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for successful process development, formulation, and ensuring bioavailability in pharmaceutical applications.[3][4] Low aqueous solubility is a frequent cause of failure for drug candidates, making accurate solubility assessment indispensable.[5]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical principles governing its solubility, provide a detailed, field-proven protocol for its experimental determination, and discuss the interpretation of the resulting data for research and development professionals.
Physicochemical Drivers of Solubility
The solubility of this compound is dictated by the interplay between its molecular structure and the properties of the solvent. As the hydrochloride salt of a weak base, its solubility is fundamentally linked to the equilibrium between its ionized and non-ionized forms.
-
Structural Features: The molecule possesses a dual nature. The tert-butylphenyl moiety is large, nonpolar, and hydrophobic, favoring dissolution in lipophilic (non-polar) organic solvents. Conversely, the ethanamine hydrochloride group (-CH(NH₃⁺Cl⁻)CH₃) is ionic and hydrophilic, driving solubility in polar solvents, particularly water.
-
Aqueous Solubility and pH-Dependence: In aqueous media, the hydrochloride salt dissociates, and the protonated amine (an ammonium cation) can establish strong ion-dipole interactions with water molecules, promoting solubility. However, this is a pH-dependent equilibrium. According to the Henderson-Hasselbalch equation, the ratio of the ionized to the non-ionized form is governed by the pH of the solution and the pKa of the conjugate acid.
-
Low pH (Acidic): In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, cationic form, which is more water-soluble.
-
High pH (Basic): As the pH increases above the pKa, the amine is deprotonated, forming the neutral free base, 1-(4-tert-Butylphenyl)ethanamine. This free base is significantly less polar and thus has much lower aqueous solubility.[6] Therefore, the lowest aqueous solubility will be observed at a pH more than 2 units above the pKa.[6]
-
-
Organic Solvents: The principle of "like dissolves like" is paramount.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and effectively solvate both the cation and the chloride anion, suggesting good solubility. The solubility of the related phentermine hydrochloride in lower alcohols supports this prediction.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cation well, but are less effective at solvating the chloride anion. Moderate to good solubility is expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents cannot effectively solvate the ionic salt, leading to predicted poor solubility. The free base form, however, would be expected to be much more soluble in these solvents.
-
Predicted Solubility Profile
| Solvent Class | Example Solvent | Predicted Qualitative Solubility of this compound | Rationale |
| Aqueous | Water (pH < 7) | Soluble | Ionic salt form is favored, allowing for strong ion-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Soluble to Freely Soluble | Solvents can solvate both the cation and anion effectively through hydrogen bonding and dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the cation. |
| Low-Polarity | Dichloromethane (DCM) | Slightly Soluble to Sparingly Soluble | Moderate polarity may allow for some dissolution, but is not ideal for ionic species. |
| Non-Polar | Toluene, Hexane | Insoluble to Very Slightly Soluble | Lack of polarity prevents effective solvation of the ionic salt. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[6] This method ensures that the solution has reached a state of thermodynamic equilibrium with the excess solid, providing a definitive value under specific conditions (e.g., temperature, solvent). This is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained when a compound precipitates from a stock solution (e.g., in DMSO) and is more common in high-throughput screening.[8][9]
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the robust, self-validating workflow for this critical experiment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 1-(4-tert-Butylphenyl)ethanamine derivatives
An In-depth Technical Guide to the Mechanism of Action of 1-(4-tert-Butylphenyl)ethanamine Derivatives
Executive Summary
Derivatives of 1-(4-tert-Butylphenyl)ethanamine represent a significant class of compounds primarily investigated for their potent inhibitory effects on monoamine oxidase (MAO) enzymes. This guide provides a comprehensive analysis of their mechanism of action, focusing on their role as selective and often reversible inhibitors of MAO-A and MAO-B. By modulating the levels of key neurotransmitters, these derivatives hold therapeutic potential for a range of neurological disorders, including depression and Parkinson's disease. This document details the molecular interactions, structure-activity relationships (SAR), and the critical experimental methodologies used to characterize their activity, offering a technical resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction: Targeting Monoamine Oxidase in Neurological Disorders
Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of endogenous and exogenous monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1] The enzyme exists in two distinct isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution.[1]
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a key target for drugs aimed at treating Parkinson's disease and other neurodegenerative conditions.
The over-expression or hyperactivity of MAO enzymes can lead to a depletion of these essential neurotransmitters, a biochemical hallmark of various neurological and psychiatric conditions.[2] Consequently, MAO inhibitors (MAOIs) have been a cornerstone of neuropharmacology for decades. Early, irreversible MAOIs were effective but plagued by side effects, such as the "cheese effect" (a hypertensive crisis caused by ingesting tyramine-rich foods).[] This has driven the development of a new generation of reversible and isoform-selective inhibitors to improve safety and efficacy.[1]
The 1-(4-tert-Butylphenyl)ethanamine scaffold, a derivative of phenethylamine, has emerged as a promising foundation for designing such next-generation MAOIs. Its structural characteristics allow for specific interactions within the active sites of MAO enzymes, enabling potent and selective inhibition.
Core Mechanism of Action: Inhibition of Monoamine Oxidase
The primary mechanism of action for 1-(4-tert-Butylphenyl)ethanamine derivatives is the inhibition of MAO-A and/or MAO-B. By binding to the enzyme, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.
Molecular Interaction and Selectivity
The selectivity of these derivatives for MAO-A versus MAO-B is governed by subtle differences in the topology of the enzyme's active site. The active site of MAO-B is characterized by a biphasic cavity, with an entrance cavity and a substrate-binding cavity, whereas MAO-A has a single, larger cavity. The specific substitutions on the phenethylamine scaffold dictate how the molecule orients itself within these cavities.
Molecular docking studies have shown that key interactions often involve amino acid residues such as Tyr435 and Arg42 in MAO-B, and Tyr407, Ser24, and Arg51 in MAO-A.[4] The tert-butyl group on the phenyl ring is a critical feature, providing a bulky, hydrophobic anchor that can influence the compound's orientation and binding affinity.
Reversibility and Inhibition Kinetics
Unlike older MAOIs that form irreversible covalent bonds with the enzyme's flavin adenine dinucleotide (FAD) cofactor, many modern derivatives, including those based on the 1-(4-tert-Butylphenyl)ethanamine scaffold, are designed to be reversible inhibitors.[5][6] This reversibility is a key safety feature, as it allows the enzyme to regain function once the drug is cleared, mitigating the risk of dangerous drug-food interactions.
Kinetic studies are essential to determine the nature of this inhibition. These derivatives often exhibit competitive or non-competitive inhibition profiles, which can be elucidated through Lineweaver-Burk plot analysis.[5] For instance, a competitive inhibitor will increase the apparent Km (Michaelis constant) of the substrate without affecting the Vmax (maximum reaction velocity).
Structure-Activity Relationship (SAR)
The potency and selectivity of these derivatives are highly dependent on their chemical structure. Key SAR insights include:
-
Alpha-Methyl Group: The presence of a methyl group on the ethylamine side chain (at the alpha position) appears to be crucial for conferring high selectivity towards MAO-A inhibition.[6] Compounds lacking this substitution tend to be less selective.[6]
-
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. The bulky tert-butyl group at the 4-position is a common feature that enhances binding. Other substitutions, such as halogens or methoxy groups, can modulate potency and selectivity by altering the electronic and steric properties of the molecule.[5][7]
-
Amine Group Substitution: Modifications to the terminal amine group (e.g., dimethylamino vs. methylamino) can also influence activity and selectivity.[6]
Experimental Elucidation of the Mechanism
A multi-faceted experimental approach is required to fully characterize the mechanism of action of these compounds. This involves a combination of in vitro, in silico, and in vivo methodologies.
In Vitro Assays: Quantifying MAO Inhibition
The foundational experiment is the direct measurement of MAO inhibition in a controlled environment.
This protocol describes a common method for assessing the inhibitory potential of a compound against human MAO-B.
1. Reagents and Materials:
- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates a fluorescent product)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Test compound (dissolved in DMSO)
- Positive control inhibitor (e.g., Selegiline)
- 96-well black microplate
- Fluorescence microplate reader
2. Step-by-Step Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
- Reaction Mixture Preparation: In each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution (diluted in assay buffer).
- Inhibitor Incubation: Add 2 µL of the diluted test compound or control to the appropriate wells. For the negative control (100% activity), add 2 µL of DMSO.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 50 µL of the MAO-B substrate solution to each well to start the reaction.
- Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal every 60 seconds for 30 minutes. (Excitation/Emission wavelengths will depend on the substrate used).
- Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
- Normalize the rates relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Silico Modeling: Visualizing the Interaction
Molecular docking simulations are used to predict and visualize the binding mode of the inhibitors within the MAO active site. This provides a structural basis for understanding the observed SAR.
Caption: A typical workflow for molecular docking studies.
In Vivo Studies: Confirming Therapeutic Effect
Animal models are crucial for validating the therapeutic potential of MAOIs.
-
Ex Vivo MAO Activity: After administering the compound to an animal, brain tissue can be harvested and homogenized. The MAO activity in these homogenates is then measured to confirm that the drug engaged its target in the brain.[6]
-
Neurochemical Analysis: Techniques like microdialysis coupled with HPLC can be used to measure the levels of dopamine, serotonin, and their metabolites in specific brain regions of living animals, demonstrating the neurochemical consequences of MAO inhibition.[6]
-
Behavioral Models: In models of Parkinson's disease, such as the MPTP-induced mouse model, effective MAO-B inhibitors can improve motor function and protect dopaminergic neurons.[4][5]
Quantitative Data Summary
The inhibitory potency of various phenethylamine derivatives is typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The table below summarizes representative data for compounds with similar scaffolds.
| Compound ID | Target | IC50 / Ki (µM) | Inhibition Type | Reference |
| Compound 14 | MAO-B | 7.06 (IC50) | Competitive, Reversible | [5] |
| Compound 1 | MAO-B | 0.009 (IC50) | Competitive | [5] |
| Compound S5 | MAO-B | 0.203 (IC50) | - | [4] |
| 4-DMAA | MAO-A | - | Selective, Reversible | [6] |
| 4-DMAPEA | MAO-A/B | - | Non-selective, Reversible | [6] |
Signaling Pathway Visualization
The core mechanism involves preventing the degradation of monoamine neurotransmitters.
Caption: MAO inhibition increases neurotransmitter availability.
Conclusion and Future Directions
Derivatives of 1-(4-tert-Butylphenyl)ethanamine act as potent inhibitors of monoamine oxidase. Their mechanism is centered on the selective and often reversible binding to MAO-A or MAO-B, which elevates synaptic concentrations of key monoamine neurotransmitters. The structure-activity relationships established for this class of compounds highlight the importance of specific structural motifs, such as the alpha-methyl group and the 4-tert-butylphenyl moiety, in determining potency and isoform selectivity.
Future research should focus on optimizing these scaffolds to achieve even greater selectivity and to develop multi-target ligands that can address the complex pathologies of neurodegenerative diseases. For example, combining MAO-B inhibition with other activities, such as acetylcholinesterase inhibition or anti-inflammatory effects, could lead to more effective disease-modifying therapies for conditions like Alzheimer's and Parkinson's disease.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(4-tert-Butylphenyl)ethanamine HCl in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex, chirally pure molecules is paramount. Among the vast arsenal of synthetic intermediates, 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl) has emerged as a strategic and versatile chiral building block. Its unique structural features—a sterically demanding tert-butyl group, a phenyl ring, and a chiral ethylamine moiety—provide a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core research applications of 1-(4-tert-Butylphenyl)ethanamine HCl, offering insights into its synthesis, characterization, and strategic deployment in the creation of novel therapeutics. The bulky tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and oral bioavailability, making this scaffold particularly attractive for drug design.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research.
| Property | Value | Source |
| CAS Number | 91552-71-5 | [1][2] |
| Molecular Formula | C12H20ClN | [1][2] |
| Molecular Weight | 213.75 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Commercially available |
| Solubility | Soluble in water and lower alcohols | General chemical knowledge |
| Storage | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Data Interpretation:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), the methine proton of the ethylamine group (a quartet), and the methyl protons of the ethylamine group (a doublet). The integration of these signals would correspond to the number of protons in each environment.
-
13C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the two carbons of the ethylamine side chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. The presence of the hydrochloride salt will influence the N-H stretching region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C12H19N) and fragmentation patterns characteristic of the loss of methyl and tert-butyl groups.
Core Research Application: A Chiral Scaffold in Asymmetric Synthesis
The primary and most significant research application of this compound lies in its role as a chiral precursor in asymmetric synthesis. The presence of a stereocenter in the ethylamine side chain allows for the diastereoselective synthesis of more complex chiral molecules, which is a cornerstone of modern pharmaceutical development.
Rationale for its Utility:
-
Introduction of Chirality: It serves as a readily available source of a specific stereoisomer, enabling the synthesis of enantiomerically pure target molecules. This is critical as the pharmacological activity and toxicity of a drug can be highly dependent on its stereochemistry.
-
Structural Rigidity and Bulk: The phenyl ring provides a rigid scaffold, while the bulky tert-butyl group can influence the conformational preferences of downstream intermediates, thereby directing the stereochemical outcome of subsequent reactions. This steric hindrance can also protect adjacent functional groups.
-
Versatile Functional Handle: The primary amine group is a versatile functional handle that can be readily modified through a variety of chemical transformations, including amidation, alkylation, and reductive amination, to build molecular complexity.
Experimental Workflow: Synthesis of Chiral Ligands and Pharmaceutical Intermediates
A common application of this compound is in the synthesis of N-substituted derivatives that can act as ligands for various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. The following generalized workflow illustrates this application.
Caption: Generalized workflow for synthesizing bioactive molecules from this compound.
This protocol outlines a general procedure for the reductive amination of an aldehyde with 1-(4-tert-Butylphenyl)ethanamine to yield a chiral secondary amine, a common intermediate in drug discovery.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add saturated aqueous NaHCO3 solution and stir vigorously for 15-20 minutes to neutralize the HCl salt and generate the free amine. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Imine Formation and In Situ Reduction: Dissolve the resulting free amine and the aldehyde of interest (1.0-1.2 eq) in DCM or DCE. To this solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral secondary amine.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Potential Therapeutic Areas for Derivatives
While this compound itself is not known to have significant biological activity, its derivatives have been explored in several therapeutic areas, leveraging the structural features of the parent molecule.
Kinase Inhibitors
The 4-tert-butylphenyl moiety can be incorporated into scaffolds designed to target the ATP-binding site of protein kinases. The bulky group can occupy hydrophobic pockets within the kinase domain, contributing to binding affinity and selectivity. The ethylamine portion provides a vector for introducing further functionality to interact with the hinge region or solvent-exposed areas of the kinase.
GPCR Ligands
Derivatives of 1-(4-tert-Butylphenyl)ethanamine have been investigated as ligands for various G-protein coupled receptors. The aromatic ring and the amine functionality are common pharmacophoric elements for many GPCR ligands. The stereochemistry of the ethylamine side chain can be crucial for achieving high affinity and selectivity for a specific receptor subtype.
Chiral Resolving Agents
In its enantiomerically pure form, 1-(4-tert-Butylphenyl)ethanamine can be used as a chiral resolving agent to separate racemic mixtures of acidic compounds.[3] The formation of diastereomeric salts with different solubilities allows for their separation by fractional crystallization.
Conclusion and Future Perspectives
This compound is a valuable and commercially available chiral building block with significant potential in medicinal chemistry and drug discovery. Its primary application lies in the asymmetric synthesis of complex chiral molecules for the development of novel therapeutics. The steric and electronic properties of its constituent parts provide a robust platform for creating diverse libraries of compounds for biological screening. Future research will likely continue to exploit this scaffold in the design of selective kinase inhibitors, GPCR modulators, and other targeted therapies. The development of more efficient and stereoselective methods for its synthesis and derivatization will further enhance its utility for researchers in both academic and industrial settings.
References
Methodological & Application
Application Notes and Protocols for Diastereoselective Synthesis Using a Phenethylamine-Based Chiral Auxiliary
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers or diastereomers exhibiting varied efficacy or even toxicity. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to introduce chirality by temporarily attaching a stereogenic group to a prochiral substrate. This auxiliary then directs subsequent reactions to favor the formation of one diastereomer over others.
While a vast array of chiral auxiliaries have been developed, phenethylamine derivatives represent a classic and effective class, particularly for the synthesis of chiral carboxylic acids and their derivatives. This guide will focus on the principles and practices of using a phenethylamine-based chiral auxiliary, specifically modeled on well-established α-phenethylamine systems, to achieve high diastereoselectivity in the alkylation of amide enolates. The bulky tert-butylphenyl group of the user-specified 1-(4-tert-butylphenyl)ethanamine suggests a design intended to maximize steric hindrance and thus enhance facial selectivity in such transformations. Although specific literature on this exact auxiliary is sparse, the protocols and mechanisms detailed herein provide a robust framework for its application.
The core strategy involves three key stages:
-
Amide Formation: Covalent attachment of the chiral auxiliary to a prochiral carboxylic acid.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, which is then alkylated with a desired electrophile. The auxiliary's stereocenter directs the approach of the electrophile.
-
Auxiliary Cleavage: Removal of the auxiliary to reveal the enantiomerically enriched product and allow for potential recovery of the auxiliary.
Part 1: Mechanism of Stereocontrol in Phenethylamine-Directed Alkylations
The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically differentiated environment that biases the transition state of a reaction. In the case of α-alkylation of amides derived from chiral phenethylamine auxiliaries, the stereochemical outcome is dictated by the conformation of the lithium enolate intermediate.
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid, chelated Z-enolate is formed. The lithium cation coordinates to both the enolate oxygen and the amide carbonyl oxygen. To minimize A1,3 strain, the substituents on the nitrogen and the enolate arrange themselves in a specific conformation. The bulky phenyl group of the auxiliary orients itself to occupy the least hindered space, creating a "shielded" face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered, "unshielded" face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.
The bulky tert-butyl group on the phenyl ring of 1-(4-tert-butylphenyl)ethanamine is anticipated to further enhance this steric blocking effect, potentially leading to even higher diastereoselectivities compared to unsubstituted phenethylamine auxiliaries.
synthesis of pharmaceutical intermediates using 1-(4-tert-Butylphenyl)ethanamine HCl
An In-Depth Technical Guide to the Application of 1-(4-tert-Butylphenyl)ethanamine HCl in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of this compound
1-(4-tert-Butylphenyl)ethanamine and its hydrochloride salt are pivotal chiral amines in the landscape of pharmaceutical development and manufacturing. Their value stems from a unique combination of structural features: a chiral center at the α-carbon and a bulky, lipophilic tert-butyl group on the phenyl ring. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.[1] This amine serves dual, critical roles as both a chiral resolving agent for the separation of racemic mixtures and as a versatile chiral building block (synthon) for introducing stereospecificity into target molecules.[2] The tert-butyl group often improves the pharmacokinetic properties of a drug candidate, such as membrane permeability, by increasing its lipophilicity.[2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of complex pharmaceutical intermediates.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 1-(4-tert-Butylphenyl)ethanamine and its HCl salt is fundamental for its effective use in synthesis.
| Property | 1-(4-tert-Butylphenyl)ethanamine (Free Base) | This compound |
| CAS Number | 89538-65-8[2] | 91552-71-5[1] |
| Molecular Formula | C₁₂H₁₉N[2][3] | C₁₂H₂₀ClN[1] |
| Molecular Weight | 177.29 g/mol [2] | 213.75 g/mol [1] |
| Appearance | - | White Crystalline Solid[4] |
| Storage | - | Inert atmosphere, Room Temperature[1] |
| Key Synonyms | 1-(4-(tert-Butyl)phenyl)ethan-1-amine | 1-(4-(tert-Butyl)phenyl)ethan-1-amine hydrochloride[1] |
Application I: Chiral Resolution of Racemic Carboxylic Acids
One of the most widespread applications of chiral amines is in the separation of enantiomers through the formation of diastereomeric salts. This classical resolution technique remains a robust and scalable method for producing enantiopure active pharmaceutical ingredients (APIs).[5][6] The principle relies on the reaction between a racemic mixture (e.g., a carboxylic acid) and a single enantiomer of a resolving agent (e.g., (R)- or (S)-1-(4-tert-butylphenyl)ethanamine). This reaction creates a pair of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][7]
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example of resolving a racemic carboxylic acid.
Materials:
-
Racemic Ibuprofen
-
(R)-1-(4-tert-Butylphenyl)ethanamine
-
Methanol
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. b. In a separate beaker, dissolve an equimolar amount (0.5 equivalents) of (R)-1-(4-tert-butylphenyl)ethanamine in 20 mL of methanol. Note: Starting with 0.5 equivalents is often more efficient for initial screening and enrichment.[6] c. Slowly add the amine solution to the stirring ibuprofen solution at room temperature. d. Stir the mixture for 30 minutes. A precipitate may begin to form.
-
Fractional Crystallization: a. Gently heat the mixture until all solids dissolve. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to overnight to maximize crystallization. c. Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. d. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor. e. The enantiomeric excess (e.e.) of the crystalline salt should be checked at this stage using Chiral HPLC to determine if further recrystallization is needed to achieve desired purity.[8]
-
Liberation of the Pure Enantiomer: a. Suspend the collected crystals in a mixture of 50 mL of water and 50 mL of DCM. b. Add 2M HCl dropwise while stirring until the aqueous layer is acidic (pH ~1-2). This protonates the amine, making its salt water-soluble, and leaves the free carboxylic acid in the organic layer. c. Separate the layers in a separatory funnel. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Recovery of the Resolving Agent: a. To the acidic aqueous layer from step 3c, add 2M NaOH until the solution is basic (pH ~11-12). b. Extract the liberated free amine with DCM (3 x 30 mL). c. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to recover the (R)-1-(4-tert-butylphenyl)ethanamine for reuse.
Application II: Chiral Building Block in Asymmetric Synthesis
Beyond resolution, this compound is a valuable synthon for constructing chiral pharmaceutical intermediates.[2] It can be incorporated into the final molecule, where its chiral center defines a key stereochemical aspect of the drug. Common transformations include N-alkylation, amide bond formation (acylation), and reductive amination.[9][10]
Reaction Scheme: Synthesis of a Chiral Amide Intermediate
Caption: Synthesis of a chiral amide via peptide coupling.
Detailed Protocol: Amide Coupling to Form a Pharmaceutical Precursor
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound
-
A relevant carboxylic acid (e.g., 4-fluorobenzoic acid)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Amine Free-Basing (In Situ): a. To a stirred solution of the carboxylic acid (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF at 0°C, add DIPEA (1.5 eq).[10] b. In a separate flask, suspend this compound (1.1 eq) in DMF and add DIPEA (1.2 eq) to liberate the free amine. Stir for 15 minutes.
-
Coupling Reaction: a. Add the free amine solution from step 1b to the activated carboxylic acid solution from step 1a. b. Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Workup and Purification: a. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). b. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired chiral amide intermediate.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring safety and maintaining the integrity of the reagent.
-
Hazards: The compound may cause skin and serious eye irritation. May cause respiratory irritation.[4][11] It is important to avoid breathing dust and ensure adequate ventilation.[4][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[12] Use a respirator if dust or aerosols are generated.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[11][12] Keep away from heat and sources of ignition.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12] Store under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is an indispensable tool in the synthesis of chiral pharmaceutical intermediates. Its efficacy as both a resolving agent and a chiral synthon provides medicinal chemists with a reliable method for controlling stereochemistry, a critical factor in drug efficacy and safety. The protocols and guidelines presented here offer a solid foundation for the practical application of this versatile compound in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]
- 3. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. onyxipca.com [onyxipca.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. An Enantioselective Total Synthesis of (-)-Isoschizogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.fr [fishersci.fr]
Application Note: A Robust HPLC Method for the Determination of Enantiomeric Excess of 1-(4-tert-Butylphenyl)ethanamine HCl
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of enantiomeric excess (e.e.) of 1-(4-tert-Butylphenyl)ethanamine HCl. As the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, accurate measurement of enantiomeric purity is paramount for ensuring drug safety and efficacy.[1][2] This document provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad selectivity in resolving a variety of racemates, including primary amines.[1] The causality behind chromatographic parameter selection, a step-by-step experimental workflow, system suitability criteria, and data analysis procedures are discussed in detail to ensure scientific integrity and facilitate seamless method implementation in a research or quality control setting.
Introduction: The Significance of Enantiomeric Purity
1-(4-tert-Butylphenyl)ethanamine is a chiral primary amine and a key building block in the synthesis of various biologically active molecules. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral APIs.[2][3] High-Performance Liquid Chromatography employing Chiral Stationary Phases (CSPs) stands as the most powerful and prevalent technique for the reliable separation and quantification of enantiomers.[1][2]
The objective of this guide is to provide a validated, field-proven protocol for determining the enantiomeric excess of this compound, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5]
Principle of Chiral Separation by HPLC
Enantiomeric separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase.[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, form transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs due to the three-dimensional structure of the chiral selector, leading to different retention times and, consequently, separation of the enantiomers on the chromatogram.[1][6]
For primary amines, which are basic in nature, mobile phase additives are critical. They play a dual role: improving peak shape by minimizing undesirable interactions with residual silanols on the silica support and enhancing enantioselectivity by influencing the analyte's ionization state and its interaction with the CSP.[1][7] This method employs a normal-phase approach, which often provides superior selectivity for this class of compounds.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is fit for its intended purpose before sample analysis.[8][9]
Materials and Reagents
-
This compound (racemic standard and sample)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade or higher
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
| Parameter | Recommended Condition | Rationale for Selection |
| HPLC Column | Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP), 5 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including primary amines.[1] The specific selector offers strong π-π and hydrogen bonding interactions. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) | Normal phase mode often provides better selectivity for chiral amines.[10] Ethanol acts as the polar modifier to control retention, while DEA is a crucial basic additive to ensure excellent peak shape for the amine.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | Small injection volume minimizes potential column overload and band broadening. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 220 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength. |
Standard and Sample Preparation
-
Racemic Standard Solution (for System Suitability): Accurately weigh approximately 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution, aiming for a similar final concentration.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical procedure from preparation to final report.
Caption: Experimental workflow for e.e. determination.
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified.[9] This is accomplished by injecting the racemic standard solution. The critical performance attributes are resolution and peak shape, as these directly impact the accuracy of the quantitation.[4]
| SST Parameter | Acceptance Criteria | Justification |
| Resolution (Rs) | Rs ≥ 1.7 | A resolution value of 1.7 or greater ensures baseline separation between the two enantiomer peaks, which is critical for accurate integration.[4] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | A symmetric peak (Tf ≈ 1.0) is necessary for consistent and accurate peak area determination. This range controls for excessive peak fronting or tailing. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections of the standard | This ensures the precision of the injection and integration process.[11] |
Data Analysis and Calculation
The enantiomeric excess (e.e.) is a measurement of the purity of the chiral sample.[12] It is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Identify Peaks: Identify the peaks corresponding to the two enantiomers in the chromatogram of the test sample.
-
Integrate Peak Areas: Determine the area of the major enantiomer (Area_major) and the minor enantiomer (Area_minor).
-
Calculate Enantiomeric Excess: Use the following formula to calculate the % e.e.[13][14]:
% e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Sample Data Presentation
An exemplary chromatogram and the resulting data are presented below.
(A hypothetical chromatogram image would be placed here showing two well-resolved peaks for the R- and S-enantiomers)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.52 | 9.78 |
| Peak Area (mAU*s) | 125,400 (Minor) | 1,881,600 (Major) |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Calculation Example:
-
Area_major = 1,881,600
-
Area_minor = 125,400
-
Total Area = 1,881,600 + 125,400 = 2,007,000
% e.e. = [(1,881,600 - 125,400) / (2,007,000)] * 100 = (1,756,200 / 2,007,000) * 100 = 87.5%
The sample has an enantiomeric excess of 87.5%.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][15] Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other. This is demonstrated by achieving adequate resolution (Rs ≥ 1.7).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is crucial for controlling chiral impurities.
-
Linearity: Demonstrating a linear relationship between the concentration of the minor enantiomer and its detector response.
-
Precision: Assessing the repeatability and intermediate precision of the method.
-
Accuracy: Determined by analyzing samples with known amounts of the minor enantiomer (spiked samples).
-
Robustness: Evaluating the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the results.[4]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the determination of enantiomeric excess of this compound. By utilizing a polysaccharide-based chiral stationary phase and optimized mobile phase conditions, baseline separation of the enantiomers is achieved. The incorporation of rigorous system suitability criteria ensures the validity of the results on a per-analysis basis. This method is suitable for both in-process control and final product release testing in pharmaceutical development and quality control laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
kinetic resolution of secondary alcohols using 1-(4-tert-Butylphenyl)ethanamine HCl
Introduction: The Pursuit of Enantiopurity in Secondary Alcohols
Chiral secondary alcohols are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their stereochemistry often dictates biological activity, making the production of enantiomerically pure alcohols a critical challenge in modern organic synthesis. Kinetic resolution (KR) of racemic secondary alcohols represents a powerful and widely adopted strategy to access these valuable compounds. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive one.
While a variety of methods exist for kinetic resolution, including enzymatic and non-enzymatic approaches, the use of small molecule chiral amine organocatalysts has gained significant traction due to their versatility, scalability, and the ability to often access either enantiomer of the product by selecting the appropriate catalyst enantiomer. This application note provides a detailed guide to the principles and practice of kinetic resolution of secondary alcohols via enantioselective acylation, a common and effective strategy.
A query regarding the specific use of 1-(4-tert-Butylphenyl)ethanamine HCl as a direct catalyst for this transformation did not yield established protocols in peer-reviewed literature. This chiral amine is more commonly utilized as a building block for the synthesis of more complex chiral ligands or auxiliaries. Therefore, to provide a robust and validated protocol, this guide will focus on a well-established and mechanistically understood approach employing a chiral diamine catalyst derived from (S)-proline. This system serves as a representative and instructive example of the broader class of chiral amine-catalyzed kinetic resolutions.
Theoretical Foundation: The Principles of Enantioselective Acylation
The core principle of kinetic resolution via acylation is the diastereomeric interaction between the racemic alcohol and the chiral catalyst. This interaction creates two diastereomeric transition states, one for each enantiomer of the alcohol, which have different energy levels. The chiral catalyst selectively lowers the activation energy for the acylation of one enantiomer (the "fast-reacting" enantiomer) over the other (the "slow-reacting" enantiomer).
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates greater discrimination between the enantiomers and allows for the isolation of both the unreacted alcohol and the acylated product with high enantiomeric excess (% ee) at approximately 50% conversion.
Experimental Workflow for Kinetic Resolution
The general workflow for the kinetic resolution of a secondary alcohol using a chiral amine catalyst is depicted below. This process involves the reaction of the racemic alcohol with an acylating agent in the presence of the chiral catalyst and a base.
Figure 1: General workflow for the kinetic resolution of a secondary alcohol.
Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol details the kinetic resolution of racemic 1-phenylethanol using a chiral diamine catalyst derived from (S)-proline and benzoyl chloride as the acylating agent.
Materials and Reagents
-
(±)-1-Phenylethanol
-
(S)-(-)-N-(1-Naphthylmethyl)-2-pyrrolidinemethyl-1-amine (or a similar proline-derived diamine catalyst)
-
Benzoyl Chloride
-
Triethylamine (Et3N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Catalyst Preparation: The chiral diamine catalyst can be synthesized from (S)-proline or purchased from commercial suppliers. Ensure the catalyst is of high purity.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add the chiral diamine catalyst (0.003 mmol, 0.3 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add (±)-1-phenylethanol (1.0 mmol, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add triethylamine (0.5 mmol, 0.5 equiv).
-
Slowly add benzoyl chloride (0.6 mmol, 0.6 equiv) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography (GC) analysis.
-
The reaction should be stopped when approximately 50% of the starting alcohol has been consumed. This typically provides the optimal balance of yield and enantiomeric excess for both the remaining alcohol and the formed ester.
-
-
Workup:
-
Once the desired conversion is reached, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography. A solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is typically effective for separating the unreacted alcohol from the benzoate ester.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the purified unreacted alcohol and the benzoate ester using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.
-
Calculate the yield of the recovered alcohol and the ester.
-
Calculate the selectivity factor (s) using the following equation: s = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] where 'c' is the conversion and 'ee_p' is the enantiomeric excess of the product (ester).
-
Illustrative Catalytic Cycle
The proposed mechanism for this chiral diamine-catalyzed acylation involves the formation of a highly reactive chiral acylammonium intermediate.
Figure 2: Simplified catalytic cycle for enantioselective acylation.
Data Presentation and Expected Outcomes
The success of a kinetic resolution is judged by the enantiomeric purity of the products and the selectivity factor. The table below presents hypothetical, yet typical, data for the kinetic resolution of various secondary alcohols.
| Substrate (Racemic Alcohol) | Catalyst Loading (mol%) | Conversion (%) | Recovered Alcohol %ee | Ester Product %ee | Selectivity (s) |
| 1-Phenylethanol | 0.5 | 52 | 98% (S) | 90% (R) | >100 |
| 1-(4-Chlorophenyl)ethanol | 0.5 | 51 | 97% (S) | 93% (R) | ~120 |
| 1-Indanol | 1.0 | 55 | 99% (S) | 81% (R) | ~95 |
| 2-Octanol | 2.0 | 50 | 85% (S) | 85% (R) | ~20 |
Note: The absolute configuration of the products depends on the enantiomer of the catalyst used. The data above is illustrative for an (S)-proline-derived catalyst.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient reaction time- Low temperature | - Use fresh, pure catalyst- Increase reaction time or temperature- Ensure anhydrous conditions |
| Low Enantioselectivity (low 's' value) | - Non-optimal solvent or temperature- Racemization of catalyst or product | - Screen different solvents and temperatures- Ensure the base is not too strong to cause racemization |
| Reaction does not stop at ~50% conversion | - Inaccurate monitoring- Excess acylating agent | - Use a more reliable monitoring technique (GC/HPLC)- Use a slight excess of the alcohol relative to the acylating agent |
| Difficulty in separating alcohol and ester | - Similar polarities | - Use a different eluent system for chromatography- Consider derivatizing one component to alter its polarity |
Conclusion
The kinetic resolution of secondary alcohols through enantioselective acylation catalyzed by chiral amines is a robust and highly valuable synthetic tool. By carefully selecting the catalyst, acylating agent, and reaction conditions, researchers can access highly enantioenriched alcohols and their corresponding esters, which are crucial for the development of new therapeutics and other advanced chemical products. The protocol provided herein for a proline-derived diamine catalyst offers a reliable starting point for scientists to implement this powerful methodology in their own laboratories.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization of 1-(4-tert-Butylphenyl)ethanamine HCl
Welcome to the technical support center for the chiral resolution of 1-(4-tert-Butylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to optimize the diastereomeric salt crystallization of this specific chiral amine.
Introduction: The Rationale Behind Diastereomeric Resolution
The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Diastereomeric salt crystallization remains a robust and scalable method for chiral resolution.[1][2] The principle is straightforward: a racemic mixture of a chiral amine, such as (±)-1-(4-tert-Butylphenyl)ethanamine, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[3] This crucial difference in solubility allows for their separation via fractional crystallization.[4] The less soluble diastereomer crystallizes preferentially, enabling its isolation, after which the desired enantiomer of the amine can be liberated.[4][5]
Frequently Asked Questions (FAQs)
Q1: I'm starting my resolution of 1-(4-tert-Butylphenyl)ethanamine. Which chiral resolving agent and solvent should I begin with?
A1: For a primary amine like 1-(4-tert-Butylphenyl)ethanamine, derivatives of tartaric acid are an excellent and historically successful starting point.[6][7] Specifically, (+)-tartaric acid is widely used for resolving analogous 1-phenylethylamines.[4]
The choice of solvent is paramount as it governs the solubility difference between the two diastereomeric salts.[3] For the tartrate salts of phenylethylamines, lower alcohols like methanol or ethanol are common and effective starting points.[4][5] They provide a good balance of dissolving the salt at elevated temperatures while allowing for selective crystallization upon cooling.
A recommended starting point would be:
-
Resolving Agent: (+)-Tartaric acid
-
Solvent: Methanol
Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?
A2: The absence of crystallization indicates that the solution is not supersaturated, or that nucleation is inhibited. Several factors could be at play:
-
Insufficient Concentration: The solution may be too dilute. The diastereomeric salts, while having different solubilities, might both be too soluble in the chosen solvent volume.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the more concentrated solution again.
-
-
Inappropriate Solvent: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.
-
Solution: A systematic solvent screening is necessary. If a single solvent fails, consider solvent/anti-solvent systems. For example, dissolve the salt in a minimal amount of a good solvent (like methanol) and then slowly add an anti-solvent in which the salts are poorly soluble (like heptane or diethyl ether) until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
-
Nucleation Inhibition: Crystal formation requires an initial nucleus to grow upon. Sometimes, spontaneous nucleation is kinetically hindered.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the supersaturated solution. This will provide a template for crystal growth.[8]
-
-
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the salt's melting point being lower than the crystallization temperature or excessively high supersaturation.
-
Lower the Temperature: A lower crystallization temperature may be below the melting point of the salt.
-
Adjust Solvent System: Oiling out can be prevalent in highly polar solvents. Try switching to a less polar solvent system or a mixture.
-
Dilute the Solution: The concentration may be too high, leading to rapid phase separation as an oil. Add a small amount of the solvent back to the mixture, heat to dissolve the oil, and then attempt a slower cooling profile.
Q4: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
A4: Low diastereomeric excess is a common challenge and indicates that the solubilities of the two diastereomeric salts are too similar in the chosen conditions, leading to co-precipitation.
-
Recrystallization: This is the most effective method to enhance purity. Dissolve the obtained crystals in a minimum amount of the same or a different hot solvent and cool slowly. With each recrystallization step, the purity of the less soluble diastereomer should increase.[9]
-
Optimize the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. A slow, controlled cooling profile allows for the system to remain closer to thermodynamic equilibrium, favoring the crystallization of the less soluble salt. Consider cooling the solution from its boiling point to room temperature over several hours, followed by a period at a reduced temperature (e.g., 4°C).[9]
-
Solvent System Optimization: The solubility difference is highly dependent on the solvent. A systematic screening to find a solvent that maximizes this difference is crucial. An ideal solvent will have one salt sparingly soluble and the other freely soluble.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the crystallization process.
| Problem | Potential Cause | Recommended Action(s) |
| Low Yield of Crystalline Salt | 1. The desired diastereomeric salt is too soluble in the mother liquor. 2. Sub-optimal stoichiometry of the resolving agent. | 1. Change Solvent/Use Anti-solvent: Switch to a solvent where the desired salt is less soluble. Alternatively, add an anti-solvent to the mother liquor to precipitate more product. 2. Cool to a Lower Temperature: Decrease the final crystallization temperature to reduce the amount of salt remaining in solution. 3. Vary Molar Ratio: While a 1:1 molar ratio of amine to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initial precipitate. |
| Inconsistent Results | 1. Purity of starting materials (racemic amine, resolving agent) is variable. 2. Cooling profile and agitation are not well-controlled. | 1. Ensure Purity: Use materials of high purity. Impurities can inhibit or alter crystallization behavior. 2. Standardize Procedure: Maintain consistent and controlled cooling rates, stirring speeds, and crystallization times. |
| Formation of a Solid Solution | The two diastereomeric salts co-crystallize in a non-stoichiometric ratio, forming a single solid phase. | This is a challenging scenario. The most effective approach is a comprehensive re-screening of both resolving agents and solvent systems to find a combination that results in the formation of a simple eutectic mixture or conglomerate, rather than a solid solution. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol is based on the well-established resolution of 1-phenylethylamine and serves as a robust starting point for 1-(4-tert-Butylphenyl)ethanamine.[4][5][10]
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic 1-(4-tert-Butylphenyl)ethanamine HCl in a minimal amount of water and neutralize with an aqueous base (e.g., 2M NaOH) to liberate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether), dry the organic layer (e.g., over anhydrous Na₂SO₄), and carefully evaporate the solvent to obtain the free racemic amine.
-
Dissolve the racemic amine (1.0 equivalent) in warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (1.0 equivalent) in a minimum amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with gentle stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath or refrigerator (4°C) for several hours or overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[4]
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by forming a derivative with a chiral agent and analyzing by NMR.
-
Workflow Diagrams
The following diagrams illustrate the key processes and decision points in optimizing the diastereomeric salt crystallization.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for optimizing diastereomeric salt crystallization.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Resolution of (±)-1-Phenylethylamine [chemeducator.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Solved Enantiomers: Resolution of 1-Phenylethylamine by | Chegg.com [chegg.com]
Technical Support Center: Chiral Amine Resolution
Welcome to the Technical Support Center for Chiral Amine Resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the resolution of chiral amines. Chiral amines are critical building blocks in the pharmaceutical industry, with approximately 40% of pharmaceuticals containing this functional group.[1] The efficient separation of enantiomers is a crucial step in drug development to ensure safety and efficacy, as different enantiomers can have distinct pharmacological and toxicological profiles.[2][3][4]
This resource is structured to provide practical, field-proven insights, moving beyond simple procedural lists to explain the underlying scientific principles.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a cornerstone technique for chiral resolution on a large scale due to its cost-effectiveness and scalability.[5][6] The process involves reacting a racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, primarily solubility.[7][8][9][10] However, the success of this method is highly dependent on a range of experimental parameters.
Common Crystallization Problems & Solutions
Question: I'm not getting any crystals to form. What could be the issue?
Answer:
Failure to induce crystallization is a common hurdle. Several factors could be at play:
-
Insufficient Supersaturation: The solution may be too dilute for the diastereomeric salt to precipitate.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the salt.[11]
-
-
Inappropriate Solvent System: The selected solvent might be too effective at solvating both diastereomeric salts, thus preventing either from crystallizing.
-
High Nucleation Energy Barrier: The formation of the initial crystal nucleus might be kinetically hindered.
-
Solution: Attempt to induce nucleation by scratching the inside of the crystallization vessel with a glass rod. If available, seeding the solution with a small crystal of the desired diastereomer is a highly effective method.[11]
-
-
Inhibition by Impurities: Trace impurities in the racemic amine or the resolving agent can interfere with crystal lattice formation.[15]
-
Solution: Ensure the starting materials are of high purity. An additional purification step, such as recrystallization or chromatography of the starting amine, may be necessary.
-
Question: My product is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.
-
Solution 1: Adjust Concentration: Add more solvent to decrease the concentration of the diastereomeric salt in the solution.[11]
-
Solution 2: Modify Temperature: Lower the crystallization temperature. A slower, more controlled cooling profile can also be beneficial.[11]
-
Solution 3: Change the Solvent: A different solvent system, potentially one that is less polar, may favor crystallization over oiling out.[11]
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer:
Low diastereomeric excess is a direct indication of poor separation between the two diastereomers.
-
Optimize the Solvent System: This is the most critical factor. A thorough solvent screen is the most effective approach to find a system that maximizes the solubility difference between the diastereomeric salts.[11][14]
-
Control the Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution's efficiency. Using a sub-stoichiometric amount of the resolving agent (0.5 to 1.0 equivalent) can sometimes lead to a higher enantiomeric excess in the crystallized salt.[12][16]
-
Implement a Controlled Cooling Profile: Rapid cooling can lead to the co-precipitation of both diastereomers. A slow and controlled cooling process is essential for achieving high selectivity.
-
Consider Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained diastereomeric salt can further enhance its purity.
Experimental Workflow: Troubleshooting Crystallization
The following diagram illustrates a logical workflow for troubleshooting common issues in diastereomeric salt crystallization.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent?
A1: The selection of an effective resolving agent is often an empirical process.[14] A screening approach is typically employed. For resolving racemic amines, common choices are chiral acids like tartaric acid, mandelic acid, O,O'-dibenzoyl-L-tartaric acid (DBTA), and camphorsulfonic acid.[5][12][17] The ideal agent will form a diastereomeric salt that exhibits a significant solubility difference compared to the other diastereomer in a given solvent.[14]
| Common Acidic Resolving Agents |
| (+)-Tartaric acid |
| (-)-Tartaric acid |
| (S)-Mandelic acid |
| (R)-Mandelic acid |
| O,O'-Dibenzoyl-L-tartaric acid (DBTA) |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)[17] |
Q2: What is the role of the solvent, and should I use a single or mixed solvent system?
A2: The solvent is a critical variable that influences the solubilities of the diastereomeric salts.[11][12] The goal is to find a solvent system that maximizes the precipitation of the desired salt while keeping the undesired one in solution. Both single and mixed solvent systems can be effective. Mixed solvent systems, often comprising a "solvent" and an "anti-solvent," offer greater flexibility for fine-tuning solubility and supersaturation.[11][14]
Q3: How can I obtain the desired enantiomer in a yield greater than the theoretical 50%?
A3: A classical resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other half is the unwanted enantiomer.[1] To surpass this limit, the unwanted enantiomer from the mother liquor must be racemized and recycled back into the resolution process.[8][14] This strategy, often termed "Resolution-Racemization-Recycle" (RRR), is essential for developing an economically and environmentally sustainable industrial process.[1][7][8][14]
Q4: My chiral amine seems to be racemizing during the work-up. How can I prevent this?
A4: Racemization, the conversion of an enantiomerically enriched sample back to a racemic mixture, can be triggered by several factors.[18]
-
Harsh Conditions: Elevated temperatures and the presence of strong acids or bases can facilitate racemization.[18] It's crucial to use the mildest conditions possible during the "salt-breaking" step (liberation of the free amine) and subsequent purification.
-
Achiral Intermediates: The reaction may proceed through a planar, achiral intermediate (like an imine) that is susceptible to non-stereoselective reprotonation.[18][19]
-
Solvent Choice: Polar, protic solvents can sometimes stabilize charged, achiral intermediates that promote racemization.[18]
To mitigate this, carefully control the pH and temperature during work-up, and consider using non-polar, aprotic solvents where feasible.
Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a generalized method for the resolution of a racemic amine using a chiral acidic resolving agent.[12]
-
Dissolution of Amine: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, isopropanol) with gentle heating. The choice of solvent is critical and often determined empirically through screening.[12]
-
Dissolution of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral acidic resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent.[12]
-
Salt Formation: Slowly add the hot solution of the resolving agent to the stirred solution of the racemic amine.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Analysis: Analyze the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the mother liquor using a suitable analytical technique (e.g., chiral HPLC).
-
Liberation of Free Amine: Suspend the diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the acidic resolving agent and liberate the free amine into the organic layer.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of a chiral compound.[4]
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the amine. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an additive, like diethylamine (DEA) for basic compounds, can improve peak shape.[20]
-
Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase or a compatible solvent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Chiral HPLC Troubleshooting
| Symptom | Possible Cause | Solution |
| Poor Resolution | Inappropriate CSP or mobile phase.[20] | Systematically screen different CSPs and mobile phase compositions. |
| High temperature. | Lower the column temperature to enhance chiral recognition.[20] | |
| Peak Tailing | Secondary interactions with the stationary phase.[20] | Add a mobile phase modifier (e.g., 0.1% DEA for amines).[20] |
| Column overload. | Dilute the sample and inject a smaller volume.[20] | |
| Ghost Peaks | Contaminated mobile phase or carryover.[20] | Use fresh, high-purity solvents and optimize the autosampler needle wash.[20] |
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Effect of impurities on chirality conversion by grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl, addressing common impurities, troubleshooting strategies, and analytical considerations. As Senior Application Scientists, we aim to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two most prevalent methods for the synthesis of 1-(4-tert-Butylphenyl)ethanamine from 4-tert-butylacetophenone are the Leuckart reaction and reductive amination. Both methods have their advantages and associated impurity profiles that must be carefully managed.
Q2: What are the primary impurities I should be aware of when synthesizing this compound?
The impurity profile is highly dependent on the chosen synthetic route.
-
For the Leuckart reaction , the most common impurity is the N-formyl derivative of the target amine. This intermediate is formed during the reaction and can remain if the final hydrolysis step is incomplete.[1]
-
For reductive amination , potential impurities include unreacted starting material (4-tert-butylacetophenone), the corresponding alcohol byproduct (1-(4-tert-butylphenyl)ethanol) from the reduction of the ketone, and over-alkylation products such as the secondary amine (di-[1-(4-tert-butylphenyl)ethyl]amine).[1][2]
Q3: How can I minimize the formation of the N-formyl impurity in the Leuckart reaction?
Complete hydrolysis of the N-formyl intermediate is crucial. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the endpoint of the hydrolysis.
Q4: In reductive amination, how can I prevent the formation of the alcohol byproduct and over-alkylation?
To minimize the reduction of the starting ketone to the alcohol, it is important to use a reducing agent that is selective for the imine intermediate over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.[3][4] To prevent over-alkylation, a stepwise (indirect) procedure where the imine is formed first, followed by reduction, can be employed.[3] Careful control of the stoichiometry of the reactants is also essential.
Troubleshooting Guides
Low Yield
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low reaction conversion | Leuckart Reaction: Insufficient reaction temperature or time. The Leuckart reaction requires high temperatures, typically between 120-165°C, to proceed efficiently.[5] | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC to ensure completion. |
| Reductive Amination: Inefficient imine formation. The formation of the imine intermediate is a critical step.[3] | The optimal pH for imine formation is typically mildly acidic (pH 4-7).[3] For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[3] | |
| Product loss during workup | Formation of emulsions during extraction. | Add brine to the aqueous layer to help break up emulsions.[3] |
| Product is water-soluble. | If the amine product is highly polar, consider continuous liquid-liquid extraction or reverse-phase chromatography for purification.[3] |
Impurity Issues
| Impurity Detected | Potential Cause(s) | Mitigation Strategies |
| N-formyl derivative (Leuckart) | Incomplete hydrolysis of the intermediate. | Ensure complete hydrolysis by using a sufficient concentration of strong acid and adequate heating time. Monitor the reaction completion by TLC or HPLC. |
| Unreacted 4-tert-butylacetophenone | Incomplete reaction. | Increase reaction time or temperature (within optimal range). Ensure proper stoichiometry of reagents. |
| 1-(4-tert-butylphenyl)ethanol | Reduction of the starting ketone. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[3][4] Add the reducing agent after confirming imine formation. |
| Di-[1-(4-tert-butylphenyl)ethyl]amine (over-alkylation) | The newly formed primary amine reacts with another molecule of the ketone and is subsequently reduced. | Use a stepwise reductive amination procedure.[3] Control the stoichiometry carefully, avoiding a large excess of the ketone. |
Experimental Protocols & Visualization
Synthetic Pathways and Impurity Formation
The following diagrams illustrate the common synthetic routes and the formation of key impurities.
Caption: Synthetic routes and potential impurity formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Analytical Methods for Purity Assessment
Accurate assessment of the purity of this compound is critical. A combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV | Quantify the main component and known impurities. | A reversed-phase C18 column is typically suitable. The mobile phase can be a mixture of acetonitrile or methanol and a buffered aqueous solution. UV detection at a wavelength where all components have reasonable absorbance (e.g., 220-254 nm) is common. Method validation according to ICH guidelines is essential for use in a regulated environment.[6][7] |
| GC-MS | Identify and quantify volatile impurities, including residual solvents and byproducts. | A non-polar or medium-polarity capillary column is generally effective. The temperature program should be optimized to achieve good separation of all potential impurities. Mass spectrometry provides structural information for the identification of unknown peaks.[8][9] |
| Chiral HPLC | Determine the enantiomeric purity if a specific stereoisomer is desired. | Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are used to separate enantiomers.[10][11] |
| NMR Spectroscopy | Confirm the structure of the final product and identify impurities. | ¹H and ¹³C NMR are powerful tools for structural elucidation. Comparison of the spectra of the final product with that of the starting materials and potential byproducts can aid in impurity identification.[8][12] |
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a specific HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Note: This method will need to be optimized and validated for your specific application.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. alpaipars.com [alpaipars.com]
Technical Support Center: Preventing Racemization of 1-(4-tert-Butylphenyl)ethanamine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals on Maintaining Stereochemical Integrity
Welcome to our dedicated Technical Support Center focused on a critical challenge in synthetic chemistry: preventing the racemization of 1-(4-tert-Butylphenyl)ethanamine HCl. As a key chiral building block in pharmaceutical development, maintaining the enantiomeric purity of this amine is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides field-proven insights, troubleshooting protocols, and in-depth scientific explanations to help you safeguard your valuable chiral intermediates.
The Core Challenge: Why Benzylic Amines Racemize
1-(4-tert-Butylphenyl)ethanamine possesses a stereocenter at the carbon atom adjacent to both the phenyl ring and the amino group. The proton on this carbon is benzylic and α to an amine, making it susceptible to abstraction. The hydrochloride salt form significantly enhances stability by protonating the amine, rendering the lone pair unavailable and reducing the likelihood of α-proton abstraction. However, once converted to the free base, the risk of racemization increases dramatically.
The primary mechanism involves the deprotonation of the α-carbon to form a planar, achiral carbanion intermediate that is resonance-stabilized by the phenyl ring. Reprotonation can then occur from either face of this planar intermediate with roughly equal probability, leading to a loss of stereochemical information and the formation of a 1:1 mixture of (R) and (S) enantiomers—a racemic mixture.
Caption: Racemization mechanism via a planar, achiral intermediate.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a drop in enantiomeric excess (e.e.) in my starting material after storing it as a solution of the free amine. What is the likely cause?
Storing 1-(4-tert-Butylphenyl)ethanamine as a free base in solution, especially at room temperature or above, is a primary cause of racemization. The free amine is significantly more labile than its hydrochloride salt. Factors that accelerate this process include:
-
Presence of Base: Even trace amounts of a basic substance in the solvent can catalyze the proton abstraction that initiates racemization.
-
Solvent Effects: Polar solvents can facilitate the formation and stabilization of the charged intermediate, accelerating racemization.
-
Elevated Temperature: Heat provides the energy to overcome the activation barrier for deprotonation.
Best Practice: If the free amine is required, it should be generated immediately before use and kept at a low temperature. Avoid storing the free amine for any extended period.
Q2: What are the ideal storage conditions for the this compound salt to ensure long-term stability?
The hydrochloride salt is significantly more stable than the free base. However, its stereochemical integrity can still be compromised under suboptimal conditions.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store at room temperature or refrigerated (2-8 °C).[1] | Reduces the kinetic rate of any potential solid-state degradation or racemization pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | The HCl salt can be hygroscopic. Moisture absorption can lead to localized areas of solution on the solid, which can facilitate racemization. An inert atmosphere minimizes moisture contact. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination from atmospheric moisture and other reactive laboratory chemicals. |
Q3: My chiral HPLC results are inconsistent. How can I develop a robust method to monitor the enantiomeric purity?
Inconsistent results often stem from a suboptimal analytical method. For chiral amines like this, polysaccharide-based chiral stationary phases (CSPs) are highly effective.
Method Development Strategy:
-
Column Selection: Start by screening columns with polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD). These are known to resolve a wide range of chiral amines.
-
Mobile Phase:
-
Normal Phase (NP): A common starting point is a mixture of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).
-
Additive: For basic amines, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is crucial.[2] This improves peak shape by masking acidic silanol sites on the silica support and ensures the analyte is in its free base form for interaction with the CSP.
-
-
Optimization: Adjust the alcohol percentage to optimize retention time and resolution. Lowering the temperature can often improve enantioselectivity.
Troubleshooting Guide: Preventing Racemization During Experiments
The most critical step where racemization occurs is during the conversion of the stable HCl salt to the reactive free amine for use in a subsequent reaction.
Issue: Significant Racemization Observed After Aqueous Workup to Generate the Free Amine
Symptom: Starting with >99% e.e. amine HCl, but after neutralization and extraction, the e.e. of the isolated free amine has dropped to 90% or lower.
Root Cause: Prolonged exposure of the free amine to a basic aqueous environment, especially at room temperature. Strong bases (like NaOH) and elevated temperatures dramatically accelerate the rate of racemization.
Workflow: Minimizing Racemization Risk During Neutralization
Caption: Recommended workflow for low-temperature neutralization to prevent racemization.
Detailed Protocol: Racemization-Resistant Generation of the Free Amine
This protocol is designed to minimize the contact time of the free amine with the aqueous basic phase.
-
Preparation:
-
Cool an appropriate organic solvent (e.g., MTBE, DCM, or Ethyl Acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice-water bath to 0-5 °C. Avoid using strong bases like NaOH or KOH.
-
-
Dissolution:
-
Dissolve the this compound in deionized water (use a minimal amount) in a flask equipped with a stir bar and place it in the ice-water bath.
-
-
Biphasic Neutralization:
-
Add the pre-chilled organic solvent to the aqueous solution of the amine salt.
-
Begin vigorous stirring to ensure efficient mixing between the two phases.
-
Slowly add the chilled saturated NaHCO₃ solution dropwise. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 9-10.
-
-
Rapid Extraction and Isolation:
-
As soon as the target pH is reached, cease stirring and transfer the mixture to a pre-chilled separatory funnel.
-
Immediately separate the organic layer. The free amine is more soluble in the organic phase and will be extracted as it is formed, minimizing its time in the aqueous base.[3]
-
Wash the isolated organic layer once with chilled brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed directly to the next synthetic step with the resulting solution.
-
Crucially, do not rotovap to an oil and store. Use the solution of the free amine directly.
-
Trustworthiness of the Protocol: This self-validating system minimizes risk by adhering to first principles. Low temperature slows reaction kinetics, a mild base (bicarbonate) prevents an excessively high pH that would accelerate proton abstraction, and immediate extraction into an organic phase removes the sensitive free amine from the reactive aqueous environment as soon as it is formed.
References
solvent effects on the chiral resolution efficiency of 1-(4-tert-Butylphenyl)ethanamine HCl
An enantiomerically pure form of 1-(4-tert-Butylphenyl)ethanamine is a valuable chiral building block in pharmaceutical synthesis. Its effective separation from a racemic mixture is a common yet challenging task for many researchers. The success of this resolution, when performed via diastereomeric salt crystallization, is critically dependent on the choice of solvent. The solvent system dictates the solubility of the two diastereomeric salts, and exploiting the difference in their solubilities is the fundamental principle of this separation technique.[1][2]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the chiral resolution of 1-(4-tert-Butylphenyl)ethanamine HCl.
Frequently Asked Questions (FAQs)
Q1: Why is the solvent so critical in the chiral resolution of my amine?
The solvent is the most critical variable because the entire separation relies on the solubility difference between the two diastereomeric salts formed (R-amine with S-resolving agent and S-amine with S-resolving agent). An ideal solvent will dissolve one diastereomeric salt while causing the other to crystallize selectively.[1] The solvent's polarity, protic/aprotic nature, and its ability to form hydrogen bonds all influence the stability and solubility of the salt complexes, directly impacting both the enantiomeric excess (e.e.) and the yield of your resolved product.
Q2: Should I start with a single solvent or a mixed solvent system?
It is often best to start by screening a range of single solvents with varying polarities (e.g., alcohols, ketones, esters).[1] However, mixed solvent systems offer greater flexibility. A common strategy is to dissolve the diastereomeric salt in a "solvent" where it is highly soluble and then gradually add an "anti-solvent" in which it is poorly soluble to induce controlled crystallization.[1][3] This allows for fine-tuning of the supersaturation level, which is crucial for achieving high purity.
Q3: Can the choice of solvent cause the "wrong" enantiomer to crystallize?
Yes, this phenomenon, known as "chirality switching," can occur.[4] In some systems, changing the solvent can invert the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to become the less soluble one. This is due to specific interactions between the solvent molecules and the diastereomeric salts, which can sometimes alter the crystal lattice structure and its stability.[4]
Q4: How does temperature control interact with my solvent choice?
Temperature is a key tool for controlling solubility. The goal is to find a solvent system where the diastereomeric salts are soluble at an elevated temperature but where the desired salt becomes significantly less soluble than the undesired one as the solution is cooled.[3] A slow, controlled cooling profile is essential to allow for selective crystallization of the desired diastereomer, minimizing the co-precipitation of the more soluble one.[3] Rapid cooling can trap impurities and lead to lower enantiomeric purity.
Troubleshooting Guide: Diastereomeric Crystallization Issues
This guide addresses specific problems you may encounter during the chiral resolution of this compound.
Issue 1: No Crystals Are Forming.
-
Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create a nucleation site.[3] If you have a pure crystal of the desired product, add a tiny "seed" crystal to the solution.[5]
-
Add an Anti-Solvent: If the salts are highly soluble, slowly add a miscible anti-solvent (a solvent in which the salts are insoluble) until the solution becomes slightly cloudy, then add a drop or two of the original solvent to clarify.[1][6] Allow it to cool slowly.
-
Concentrate the Solution: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.
-
Re-screen Solvents: The initial solvent choice may be fundamentally wrong. A systematic screening of new solvents is necessary.[3]
-
-
-
Possible Cause 2: Insufficient Concentration. The solution may not be saturated, preventing crystallization.
-
Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly.
-
Issue 2: The Product is "Oiling Out" Instead of Crystallizing.
"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often because the crystallization temperature is higher than the melting point of the salt or the concentration is too high.
-
Possible Cause 1: High Solute Concentration.
-
Solution: Add a small amount of additional hot solvent to dilute the mixture slightly.[3]
-
-
Possible Cause 2: Cooling Profile is Too Rapid.
-
Solution: Re-heat the mixture to re-dissolve the oil, and then ensure the solution cools much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
-
Possible Cause 3: Inappropriate Solvent Polarity.
-
Solution: An oil is often a sign that the solvent is not ideal for promoting a stable crystal lattice. A less polar solvent or a different solvent/anti-solvent combination might be required.[3]
-
Issue 3: The Yield of the Desired Diastereomeric Salt is Low.
-
Possible Cause 1: High Solubility of the Desired Salt. The desired salt may still be too soluble in the mother liquor, even after cooling.
-
Solution:
-
Optimize Temperature: Cool the mixture to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility, but be cautious of the undesired salt crashing out.
-
Use an Anti-Solvent: Carefully add an anti-solvent to the mother liquor to precipitate more of the desired product.[1]
-
Change Solvent System: A different solvent system where the desired salt is less soluble is the most effective solution.[3]
-
-
-
Possible Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic amine can significantly influence yield and purity.
-
Solution: While a 0.5 equivalent of the resolving agent is a common starting point, this ratio should be optimized. Try varying the amount from 0.5 to 1.0 equivalents to find the best balance between yield and enantiomeric excess.[3]
-
Issue 4: The Enantiomeric Excess (e.e.) of the Product is Low.
This is the most common and critical issue, indicating poor separation of the two diastereomers.
-
Possible Cause 1: Poor Selectivity of the Solvent System. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution:
-
Systematic Solvent Screening: This is the most crucial step. A comprehensive screen of solvents with different polarities and functional groups is the most effective way to find a system that maximizes the solubility difference.[1][3]
-
Optimize Cooling Rate: A slower cooling rate provides more time for the system to reach equilibrium, favoring the crystallization of the less soluble diastereomer.[3]
-
-
-
Possible Cause 2: Co-precipitation of the Undesired Diastereomer.
-
Solution:
-
Recrystallization: The most reliable way to improve the purity of a crystalline solid is to perform one or more recrystallizations.[3] Dissolve the obtained salt in the minimum amount of hot solvent and cool slowly again. This process washes away the more soluble, undesired diastereomer.
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) ensures there isn't enough to react with all of the undesired enantiomer, leaving it in the solution.[7]
-
-
Data Presentation: Illustrative Solvent Screening
A systematic approach is key to finding the optimal solvent. The following table illustrates how to organize data from a solvent screening experiment for the resolution of (±)-1-(4-tert-Butylphenyl)ethanamine HCl with a chiral acid (e.g., L-tartaric acid).
| Solvent System | Classification | Observations | Yield (%) | e.e. (%) |
| Methanol | Protic, Polar | Clear solution, no crystals on cooling | 0 | - |
| Ethanol | Protic, Polar | Fine needles formed after 2h at RT | 35 | 75 |
| Isopropanol | Protic, Polar | Large prisms formed overnight at RT | 42 | 92 |
| Acetone | Aprotic, Polar | Oiled out on cooling | - | - |
| Ethyl Acetate | Aprotic, Mid-Polarity | Precipitated as an amorphous solid | 25 | 40 |
| Isopropanol/Water (9:1) | Protic, Polar Mix | Small plates formed after 4h at 4°C | 38 | 95 |
| Toluene | Aprotic, Non-Polar | No dissolution, even when hot | 0 | - |
Note: This data is illustrative and serves as an example of how to document experimental outcomes.
Visualizations and Workflows
Systematic Solvent Screening Workflow
The following diagram outlines a logical workflow for identifying and optimizing a solvent system for your chiral resolution.
Caption: A systematic workflow for solvent screening and optimization.
Troubleshooting Low Enantiomeric Excess (e.e.)
This decision tree helps diagnose and solve the common problem of low enantiomeric purity.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
-
Salt Formation: In a clean flask, dissolve the racemic this compound (1.0 equivalent) and the chiral resolving agent (e.g., L-tartaric acid, 0.5 - 0.6 equivalents) in the chosen solvent with gentle heating until a clear solution is obtained.[7] Use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Do not disturb the flask during this period.[8]
-
Maturation: Once the solution has reached room temperature, you may cool it further in an ice bath for 1-2 hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under a vacuum to a constant weight.
-
Analysis: Liberate the free amine from the salt (typically with a base wash and extraction) and determine the enantiomeric excess using a suitable analytical method (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the enantiomeric purity of your resolved amine.[7]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the resolved 1-(4-tert-Butylphenyl)ethanamine in the mobile phase or a compatible solvent. Prepare a similar solution of the starting racemic material as a reference.
-
Column Selection: Use a chiral stationary phase (CSP) known to be effective for primary amines. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) or cyclofructan-based columns are excellent starting points.[9]
-
Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) or butylamine (BA) (e.g., 0.1%) to improve peak shape.[9][10] A common starting ratio is 90:10 Hexane:IPA.
-
Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers and confirm the column's ability to separate them.
-
Inject the resolved sample under the same conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-tert-Butylphenyl)ethanamine HCl
Welcome to the technical support guide for the purification of 1-(4-tert-Butylphenyl)ethanamine HCl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered during the purification of this compound. This guide is structured in a question-and-answer format to directly address specific issues and provide robust, validated protocols.
Troubleshooting Guide
This section addresses the most common problems researchers face during the purification process. Each entry explains the underlying cause of the issue and provides a clear, actionable solution.
Recrystallization Issues
Q1: I attempted to recrystallize my this compound, but it separated as an oil instead of forming crystals. What went wrong and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
Causality: Amine salts can have lower melting points than their corresponding free bases and can form eutectic mixtures with the solvent. If the boiling point of your chosen solvent is too high, it can melt the compound, causing it to separate as an oil. Alternatively, if the solution is too concentrated, the saturation point may be reached at a temperature where the compound is still molten.
Solutions:
-
Lower the Temperature & Add More Solvent: Immediately add more hot solvent to dissolve the oil completely. If the solvent's boiling point is the issue, you may need to switch to a lower-boiling solvent.
-
Reduce the Cooling Rate: Allow the solution to cool much more slowly. A gradual decrease in temperature encourages the orderly arrangement of molecules into a crystal lattice rather than a disordered oil. Try letting the flask cool to room temperature on the benchtop, insulated with glass wool, before moving it to an ice bath.[1]
-
Solvent System Modification: If a single solvent system consistently fails, switch to a two-solvent (solvent/anti-solvent) system. Dissolve your compound in a minimum amount of a good solvent (e.g., ethanol, methanol) and then slowly add a miscible anti-solvent (e.g., diethyl ether, toluene) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, then cool slowly.[2]
dot graph TD; A[Start: Product Oiled Out] --> B{Was the solid fully dissolved?}; B -->|No| C[Add more hot solvent until oil dissolves]; C --> D[Proceed to slow cooling]; B -->|Yes| E{Is the solution cooling too quickly?}; E -->|Yes| F[Reheat to dissolve, then cool slowly. Insulate flask.]; F --> G[Check for crystal formation]; E -->|No| H[Solvent boiling point may be too high or concentration is excessive]; H --> I[Try a lower boiling point solvent OR switch to a solvent/anti-solvent system];
end
Caption: Troubleshooting flowchart for oiling out during recrystallization.
Q2: My solution has cooled, but no crystals have formed. What should I do?
A2: Crystal formation, or nucleation, sometimes requires initiation. This issue can arise if the solution is not sufficiently supersaturated or if there are no nucleation sites.
Solutions:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a small portion of the solvent and then allow it to cool again.[1]
-
Ice Bath: Cool the solution further by placing it in an ice-water bath. Be aware that rapid cooling can sometimes trap impurities, so this should be done after slow cooling to room temperature has failed.[1]
-
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-test solubility with different solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]
Column Chromatography Issues
Q3: I am trying to purify the free base of 1-(4-tert-Butylphenyl)ethanamine on a standard silica gel column, but the compound is streaking badly. Why is this happening?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3]
Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can protonate your basic amine, forming the corresponding ammonium salt. This salt then has a strong ionic interaction with the polar stationary phase, causing it to stick to the column and elute slowly and unevenly, a phenomenon observed as "streaking" or "tailing".[3][4] This can lead to poor separation and low recovery.[3]
Solutions:
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., ethyl acetate/hexane). The TEA is a stronger base and will preferentially interact with the silanol groups, allowing your target amine to travel through the column as a neutral species, resulting in sharper peaks.[4]
-
Ammonia: Using a solution of 7N ammonia in methanol (typically 1-5%) as a polar component in your eluent (e.g., in a dichloromethane/methanol system) is also highly effective.[5]
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, creating a more basic environment.[6] This is an excellent, though more expensive, option that often eliminates the need for mobile phase modifiers and can provide superior separation for basic compounds.[3][6]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
-
dot graph LR; subgraph "Chromatography Method Selection" direction TB; A[Start: Purify Amine] --> B{Is the compound the free base or HCl salt?}; B --> |"Free Base"| C{Stationary Phase?}; B --> |"HCl Salt"| D[Direct purification on silica is not recommended. Convert to free base first.]; C --> |"Standard Silica Gel"| E[Add basic modifier to eluent (e.g., 1% TEA or NH3/MeOH)]; C --> |"Amine-Functionalized Silica"| F[Use standard neutral eluents (e.g., Hexane/EtOAc)]; E --> G((Run Column)); F --> G; D --> H[Perform Acid-Base Extraction]; H --> A; end
end
Caption: Decision diagram for selecting a chromatography method for amines.
Frequently Asked Questions (FAQs) & Protocols
Q4: What is the best general-purpose solvent for recrystallizing this compound?
A4: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, for amine hydrochloride salts, polar protic solvents are excellent starting points. [2]
Rationale: The ionic nature of the hydrochloride salt requires a polar solvent for dissolution. Alcohols like isopropanol and ethanol often provide a good balance of solubility properties—dissolving the salt when hot but allowing it to crystallize upon cooling.[2] Water can also be used, but the compound may have high solubility even when cold, potentially leading to lower recovery. Mixed solvent systems are often highly effective.
Solvent Selection Table for Amine Hydrochlorides
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Excellent first choice. Good solubility when hot, lower when cold. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Similar to IPA, may be slightly more solubilizing. |
| Methanol (MeOH) | 64.7 | Polar Protic | Often too solubilizing, leading to poor recovery. Best used in a two-solvent system. |
| Water (H₂O) | 100 | Very Polar Protic | Can be effective, but check cold solubility to ensure good recovery.[7] |
| Acetonitrile (MeCN) | 81.6 | Polar Aprotic | Can be a good alternative if alcohols are too effective. |
| Ethyl Acetate / Ether | 77.1 / 34.6 | Mid-Polarity / Non-Polar | Generally used as anti-solvents in combination with an alcohol.[2] |
Q5: Can you provide a standard protocol for recrystallization?
A5: Certainly. This is a self-validating protocol for a single-solvent recrystallization.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., Isopropanol) based on preliminary solubility tests. The ideal solvent dissolves the crude product poorly at room temperature but completely at its boiling point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent dropwise to the crude material while stirring and heating until all the solid just dissolves.[1]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot gravity filtration.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.[1]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Q6: How can I use acid-base extraction to pre-purify my crude product before final recrystallization?
A6: Acid-base extraction is a powerful technique to separate your amine from any neutral or acidic organic impurities.
Rationale: The basic amine can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base will regenerate the water-insoluble free amine, which can be extracted back into an organic solvent.[8]
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product (containing the free amine or HCl salt) in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification & Wash: Transfer the solution to a separatory funnel and add 1M aqueous HCl. Shake the funnel vigorously, venting frequently. The amine will be protonated and move into the aqueous layer. Drain and collect the aqueous layer. Wash the organic layer two more times with 1M HCl, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with swirling until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oil.[9]
-
Extraction of Free Amine: Extract the aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate). The free amine will now be in the organic layer.
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine. To obtain the HCl salt, dissolve the free amine in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise to precipitate the clean this compound.[10]
Caption: General workflow for the purification of an amine using acid-base extraction.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
stability issues of 1-(4-tert-Butylphenyl)ethanamine HCl under reaction conditions
This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when using 1-(4-tert-Butylphenyl)ethanamine HCl in various reaction conditions. The information provided is based on established principles of organic chemistry and field-proven insights to help you troubleshoot and optimize your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
General Stability and Handling
Q1: What are the general storage conditions for this compound to ensure its stability?
A1: this compound is a salt and is generally more stable than its free base counterpart. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere is recommended for optimal stability.
Q2: I am not getting the expected yield in my reaction. Could the stability of this compound be a factor?
A2: Yes, the stability of this compound can significantly impact reaction yields. As a primary benzylic amine, it is susceptible to degradation under certain conditions. Key factors to consider are the pH of your reaction medium, the presence of oxidizing or strong reducing agents, and the reaction temperature. It is advisable to first confirm the purity of your starting material before troubleshooting the reaction conditions.
pH and Acidity/Basicity Issues
Q3: My reaction is performed under strongly acidic conditions. Could this affect the stability of this compound?
A3: While the hydrochloride salt form is stable in mildly acidic conditions, strongly acidic media, especially at elevated temperatures, can potentially lead to side reactions. One possibility is a debenzylation-type reaction, although this is generally more of a concern for N-benzyl protected amines, it can be facilitated by strong acids.[1][2] More likely, under very harsh acidic conditions, unwanted side reactions involving other functional groups on your substrate may be promoted. It is recommended to use the mildest acidic conditions necessary for your transformation.
Q4: I need to use the free base of 1-(4-tert-Butylphenyl)ethanamine for my reaction. What is the best way to generate and handle it to avoid degradation?
A4: To generate the free base, you can treat the HCl salt with a mild base such as sodium bicarbonate or a tertiary amine like triethylamine in a suitable organic solvent. It is crucial to perform this neutralization step just before use, as the free base is more nucleophilic and potentially more susceptible to oxidative degradation than the salt. Avoid using strong bases like sodium hydroxide if your reaction is sensitive to water or if other functional groups in your molecule are base-labile.
Experimental Protocols
Protocol 1: In-situ Generation of the Free Base for Reaction
This protocol describes the process for generating the free base of 1-(4-tert-Butylphenyl)ethanamine from its HCl salt for immediate use in a reaction.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
To a solution of this compound in the reaction solvent, add 1.1 equivalents of triethylamine at room temperature.
-
Stir the mixture for 15-30 minutes. The formation of triethylamine hydrochloride, a white precipitate, indicates the generation of the free amine.
-
Proceed with the addition of your other reagents directly to this mixture.
-
Alternative for aqueous workup: Dissolve the HCl salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate in a separatory funnel. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and use the solution of the free base immediately.
Potential Degradation Pathways
Benzylic amines are known to undergo specific degradation reactions. While specific studies on this compound are limited, we can infer potential degradation pathways based on the reactivity of similar structures.
Oxidative Degradation
Primary benzylic amines can be susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products, especially in the presence of strong oxidizing agents or exposure to air over prolonged periods.[3][4][5] The benzylic C-H bond is relatively weak and can be a site for oxidation.[6]
Caption: Potential oxidative degradation pathway of 1-(4-tert-Butylphenyl)ethanamine.
Incompatibility with Reagents
The following table summarizes the potential incompatibility of 1-(4-tert-Butylphenyl)ethanamine (as the free base) with common classes of reagents.
| Reagent Class | Potential Issue | Recommended Action |
| Strong Oxidizing Agents (e.g., KMnO4, CrO3) | Oxidation of the benzylic position and/or the amine.[6] | Use milder or more selective oxidizing agents if possible. Protect the amine group if necessary. |
| Strong Acids (e.g., conc. H2SO4, triflic acid) | Potential for side reactions or de-alkylation under harsh conditions.[1][2] | Use the mildest acidic conditions required for the reaction. |
| Acylating/Sulfonylating Agents (e.g., Acyl chlorides, Sulfonyl chlorides) | Expected reaction to form amides/sulfonamides. Not an instability issue, but a primary reaction pathway. | Ensure stoichiometry is correct for the desired transformation. |
| Alkylating Agents (e.g., Alkyl halides) | Potential for over-alkylation to form secondary and tertiary amines.[7] | Use of reductive amination is a more controlled method for N-alkylation.[7][8] |
Frequently Asked Questions (FAQs)
Q5: I am performing a reductive amination with 1-(4-tert-Butylphenyl)ethanamine. What are the common pitfalls I should be aware of?
A5: Reductive amination is a robust method for N-alkylation of primary amines.[7][8] However, some common issues include:
-
Over-alkylation: If the reaction conditions are not optimized, the newly formed secondary amine can react further with the aldehyde/ketone to form a tertiary amine. Using a controlled stoichiometry of the carbonyl compound can minimize this.
-
Reduction of the carbonyl group: The reducing agent might reduce the aldehyde or ketone before it forms the imine with the amine. Using a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are more selective for the imine, can prevent this.[7]
-
Imine stability: The intermediate imine can sometimes be unstable. Performing the reaction as a one-pot process where the imine is reduced as it is formed is generally recommended.[9]
Caption: Simplified workflow of a reductive amination reaction.
Q6: Can high temperatures lead to the degradation of this compound?
Q7: Are there any known incompatibilities with common solvents?
A7: this compound is generally soluble in polar solvents. However, the free base can react with certain solvents. For instance, primary amines can react with dichloromethane, especially at elevated temperatures, although this is more pronounced for cyclic amines.[10] It is always good practice to check for potential reactivity between your substrate and the solvent, especially under forcing conditions.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. advanceseng.com [advanceseng.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. aidic.it [aidic.it]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-(4-tert-Butylphenyl)ethanamine HCl Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-(4-tert-Butylphenyl)ethanamine HCl. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this key intermediate. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab and during scale-up.
PART 1: Synthesis Overview
The industrial synthesis of this compound is typically achieved through a multi-step process. The most common route involves the reductive amination of 4-tert-butyl acetophenone to form the racemic amine, followed by chiral resolution to isolate the desired enantiomer, and finally, formation of the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
PART 2: Troubleshooting Guides and FAQs
This section addresses common problems encountered during the synthesis, categorized by reaction stage.
Section A: Reductive Amination of 4-tert-Butyl Acetophenone
Reductive amination is a robust method for forming amines from carbonyl compounds but can present challenges related to reaction equilibrium, selectivity, and safety during scale-up.[1]
Q1: My reductive amination reaction shows poor or incomplete conversion. What are the likely causes and how can I improve it?
Low conversion is a frequent issue, often stemming from the equilibrium of imine formation.[1] Here are several factors to investigate:
-
Imine Formation Equilibrium: The initial condensation between the ketone and the amine source is a reversible reaction where water is produced. On a large scale, removing this water can be critical to drive the reaction forward. While not always practical, azeotropic distillation with a Dean-Stark trap can be effective. Alternatively, using a dehydrating agent or ensuring anhydrous conditions can help.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 4-5). This protonates the carbonyl group, making it more electrophilic, but avoids significant protonation of the amine nucleophile. Using a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH range.[2]
-
Stoichiometry of Amine Source: To shift the equilibrium towards the imine, a large excess of the amine source (e.g., ammonium acetate or aqueous ammonia) is often used.[3] However, on scale-up, this can complicate downstream processing and increase raw material costs. Careful optimization is required.
-
Temperature: While higher temperatures can favor imine formation, they can also lead to side reactions or reagent decomposition. A systematic temperature study is recommended to find the optimal balance between reaction rate and impurity formation.
-
Catalyst Deactivation (for catalytic hydrogenation): If using a metal catalyst (e.g., Pd/C, Raney Nickel), the amine product can sometimes act as a poison, deactivating the catalyst surface.[1] Screening different catalysts or adjusting reaction conditions (pressure, temperature) may be necessary.
Q2: I'm observing significant formation of the 4-tert-butylphenyl ethanol byproduct. How can I improve selectivity for the amine?
This is a classic chemoselectivity challenge in reductive amination. The reducing agent can reduce both the desired imine intermediate and the starting ketone.[1][4]
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is capable of reducing both aldehydes and ketones.[5] To favor imine reduction, milder or more sterically hindered reducing agents are preferred.
-
Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the reduction of the protonated imine (iminium ion) over the ketone at weakly acidic pH.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent, milder alternative that also shows high selectivity for imines over ketones and avoids the use of toxic cyanide reagents.[1][5][6]
-
-
One-Pot vs. Two-Step Protocol: In a "direct" or one-pot reductive amination, all components are mixed together. For less reactive ketones or when using a less selective reducing agent like NaBH₄, a "two-step" approach can be better. This involves allowing sufficient time for the imine to form before adding the reducing agent.[5]
Q3: What are the primary safety concerns when scaling up the use of sodium borohydride or its derivatives?
Handling hydride reagents on a large scale requires stringent safety protocols.
-
Hydrogen Gas Evolution: Sodium borohydride reacts with water and alcohols to produce highly flammable hydrogen gas.[7][8] This reaction is exothermic and can accelerate, potentially leading to a dangerous pressure buildup and an explosive atmosphere.[7][8] Ensure reactors are properly vented and that the atmosphere is inerted (e.g., with nitrogen). The hydrolysis rate is significantly reduced in basic solutions (pH > 10).[8]
-
Thermal Hazards: The reduction of the imine is highly exothermic.[8] The rate of addition of the reducing agent must be carefully controlled to match the heat removal capacity of the reactor. A reaction calorimetry study is highly recommended before scale-up to understand the thermal profile.
-
Toxicity of Byproducts: When using sodium cyanoborohydride, there is a risk of generating highly toxic hydrogen cyanide (HCN) gas, especially during acidic workup.[1] Workup procedures should be performed in well-ventilated areas, and quenching strategies should involve a basic solution (e.g., sodium hypochlorite bleach) to decompose residual cyanide.
| Reducing Agent | Pros | Cons | Typical Solvents |
| H₂ with Catalyst (e.g., Pd/C) | High atom economy; clean byproduct (water).[1] | Requires specialized high-pressure equipment; catalyst can be pyrophoric and may be poisoned.[1] | Methanol, Ethanol |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Poor selectivity (can reduce ketones/aldehydes); vigorous reaction with protic solvents.[5][6] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines at acidic pH.[6] | Generates toxic cyanide waste.[1] | Methanol |
| Sodium Triacetoxyborohydride (STAB) | Highly selective and mild; non-toxic byproducts.[1][5] | More expensive; moisture-sensitive.[5] | Dichloromethane (DCM), Dichloroethane (DCE) |
Section B: Chiral Resolution of Racemic 1-(4-tert-Butylphenyl)ethanamine
Separating the two enantiomers is a critical step, as often only one has the desired biological activity.[9][10] Diastereomeric salt crystallization is the most common industrial method for this purpose.[11][12][13]
Caption: Logical flow of a diastereomeric salt resolution process.
Q1: How do I choose the best chiral resolving agent and solvent system?
This is a multi-parameter optimization problem that often requires screening.
-
Selecting the Agent: For resolving a basic amine, a chiral acid is used.[12] Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[12][14] Key factors for selection are:
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for large-scale use.
-
Salt-forming Ability: The agent must readily form a crystalline salt with the amine.
-
Solubility Difference: The crucial factor is a significant difference in solubility between the two diastereomeric salts in a given solvent system.[11]
-
-
Screening Solvents: A solvent screen is essential to find conditions where one diastereomeric salt is sparingly soluble while the other remains in solution.[15] This is often performed on a small scale using a matrix of different solvents (e.g., alcohols, ketones, esters, water) and solvent mixtures.
| Common Chiral Resolving Acids | Comments |
| (+)- or (-)-Tartaric Acid | Widely used, inexpensive, and available in both enantiomeric forms.[12] |
| (+)- or (-)-Mandelic Acid | Effective for many amines, good crystallinity.[14] |
| (+)- or (-)-Dibenzoyltartaric Acid | Often provides good selectivity for difficult resolutions.[14] |
| (+)- or (-)-Camphorsulfonic Acid | Strong acid, useful for weakly basic amines.[12] |
Q2: My resolution is not achieving high enantiomeric excess (ee). What can I do to improve it?
Achieving high ee often requires careful control over the crystallization process.
-
Cooling Profile: Slow, controlled cooling is generally preferred over rapid cooling ("crash cooling"). This allows for selective nucleation and growth of the desired diastereomer's crystals, minimizing the inclusion of the more soluble diastereomer.
-
Seeding: Introducing a small quantity of the pure, desired diastereomeric salt (seed crystals) at the appropriate temperature can promote controlled crystallization and improve ee.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher ee in the crystallized product, although at the expense of yield.[14]
-
Recrystallization: The isolated salt can be recrystallized from a suitable solvent to further enhance its diastereomeric and enantiomeric purity.
Q3: How can I improve the overall yield, especially since classical resolution has a theoretical maximum yield of 50%?
While a single resolution step discards half the material, several strategies can improve overall process efficiency.[12]
-
Recycling the Unwanted Enantiomer: The unwanted enantiomer, which remains in the mother liquor, can be recovered.[12] This recovered amine can then be racemized (converted back to a 1:1 mixture of R and S enantiomers) and recycled back into the resolution process. This is known as a Resolution-Racemization-Recycle (RRR) process.[12]
-
Optimizing Crystallization Yield: Ensure the chosen solvent doesn't make the desired salt too soluble. An anti-solvent can sometimes be added to decrease the solubility of the desired salt and increase the isolated yield, but this must be done carefully to avoid precipitating the undesired diastereomer.
Section C: HCl Salt Formation and Final Product Purity
The final step involves forming the hydrochloride salt and crystallizing it to achieve the required purity and physical form.
Q1: What are the critical parameters for crystallizing the final HCl salt?
-
Solvent/Anti-Solvent System: A common method is to dissolve the free amine in a solvent where the HCl salt is soluble (e.g., isopropanol, ethanol) and then add HCl (either as a gas or a solution). The salt is then precipitated by adding an anti-solvent in which the salt is insoluble (e.g., MTBE, heptane).
-
Control of Supersaturation: "Oiling out," where the product separates as a liquid instead of a solid, is a common problem. It occurs when the level of supersaturation is too high. This can be controlled by slowing the addition rate of either the HCl or the anti-solvent and maintaining good agitation.
-
Polymorph Control: The final product may exist in different crystalline forms (polymorphs). The specific polymorph can be influenced by the choice of solvent, temperature, and cooling rate. It is critical to identify and consistently produce the desired, stable polymorph for pharmaceutical applications.
Q2: What are the key impurities to monitor in the final this compound product?
Purity is paramount for pharmaceutical intermediates.[16] Key impurities to monitor via analytical methods like HPLC and GC include:
-
Starting Material: Unreacted 4-tert-butyl acetophenone.
-
Process Byproducts: 4-tert-butylphenyl ethanol from the competing reduction reaction.
-
Enantiomeric Purity: The amount of the unwanted enantiomer. This is a critical quality attribute and is typically analyzed using chiral HPLC.[9]
-
Residual Solvents: Solvents used in the final steps must be reduced to levels compliant with regulatory guidelines (e.g., ICH Q3C).
PART 3: References
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. --INVALID-LINK--
-
Industrial & Engineering Chemistry Research. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. --INVALID-LINK--
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. --INVALID-LINK--
-
CrystEngComm. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. --INVALID-LINK--
-
riomaisseguro.rio.rj.gov.br. (n.d.). Sodium Borohydride Reaction With Water. --INVALID-LINK--
-
ACS Catalysis. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis. --INVALID-LINK--
-
Organic Process Research & Development. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. --INVALID-LINK--
-
(n.d.). Securing High-Purity Chiral Amines for Pharmaceutical Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. --INVALID-LINK--
-
PMC - NIH. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. --INVALID-LINK--
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. --INVALID-LINK--
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. --INVALID-LINK--
-
YouTube. (2014, October 29). Sodium borohydride. --INVALID-LINK--
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. --INVALID-LINK--
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a. --INVALID-LINK--
-
MDPI. (n.d.). Hydrogen Storage in Complex Metal Hydrides NaBH 4 : Hydrolysis Reaction and Experimental Strategies. --INVALID-LINK--
-
ResearchGate. (n.d.). Reductive amination of acetophenone derivatives employing AmDHs. --INVALID-LINK--
-
(n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--
-
Guidechem. (n.d.). This compound 91552-71-5 wiki. --INVALID-LINK--
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. --INVALID-LINK--
-
(2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. --INVALID-LINK--
-
Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. --INVALID-LINK--
-
MDPI. (n.d.). Reactant Feeding Strategy Analysis of Sodium Borohydride Hydrolysis Reaction Systems for Instantaneous Hydrogen Generation. --INVALID-LINK--
-
(n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. --INVALID-LINK--
-
PubChemLite. (n.d.). 1-(4-tert-butylphenyl)ethan-1-amine. --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. --INVALID-LINK--
-
Parchem. (n.d.). This compound (Cas 91552-71-5). --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). --INVALID-LINK--amine hydrochloride. --INVALID-LINK--
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13. --INVALID-LINK--
-
ResearchGate. (2025, August 9). Synthesis, Crystal Structure and Antitumor Activity of (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine. --INVALID-LINK--
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF. --INVALID-LINK--
-
AiFChem. (n.d.). 2829279-67-4 | (R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride. --INVALID-LINK--
-
BLDpharm. (n.d.). 1032149-84-0|(R)-1-(4-Ethylphenyl)ethanamine hydrochloride. --INVALID-LINK--
-
AiFChem. (n.d.). 1032149-84-0 | (R)-1-(4-Ethylphenyl)ethanamine hydrochloride. --INVALID-LINK--
-
Enamine. (n.d.). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Crystal structure of (E)-3-(4-tert-butyl)phenyl)-1-(3-chlorophenyl)prop-2-en-1-one, C18H17CIO. --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. icheme.org [icheme.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. onyxipca.com [onyxipca.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. nbinno.com [nbinno.com]
Validation & Comparative
Guide to Chiral Auxiliaries: A Comparative Analysis of 1-(4-tert-Butylphenyl)ethanamine HCl and (S)-(-)-1-phenylethylamine
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that can profoundly influence the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached to the substrate, induce high diastereoselectivity, and be cleavable under mild conditions without racemization, allowing for its recovery and reuse. This guide provides a detailed comparison of two prominent chiral auxiliaries: the classic, widely-used (S)-(-)-1-phenylethylamine and the more sterically demanding 1-(4-tert-Butylphenyl)ethanamine HCl. We will delve into their performance, applications, and the mechanistic rationale behind their efficacy, supported by experimental data.
Foundational Principles: The Role of Steric Hindrance in Asymmetric Induction
The fundamental principle behind the efficacy of many chiral auxiliaries is the strategic use of steric hindrance to control the facial selectivity of a prochiral substrate. The auxiliary, being chiral itself, creates a diastereomeric intermediate. The existing stereocenter of the auxiliary then directs the approach of an incoming reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The size and positioning of the substituents on the chiral auxiliary are paramount in dictating the degree of this stereochemical control.
(S)-(-)-1-phenylethylamine has long been a workhorse in asymmetric synthesis due to its commercial availability and well-documented performance. Its stereodirecting ability stems from the phenyl group, which effectively shields one face of the reactive intermediate.
In contrast, This compound represents a second-generation auxiliary designed to amplify this steric effect. The introduction of a bulky tert-butyl group in the para position of the phenyl ring significantly increases the steric bulk, creating a more effective chiral environment. This enhanced steric hindrance is often hypothesized to lead to higher levels of diastereoselectivity.
Caption: General workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Head-to-Head Comparison: Performance in Asymmetric Alkylation
A classic application for chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. Let's consider the alkylation of a propionate derivative, a common synthetic transformation.
Experimental Protocol: Asymmetric Alkylation of a Chiral Amide
Step 1: Amide Formation A solution of propanoyl chloride (1.1 eq) in dichloromethane (DCM) is added dropwise to a cooled (0 °C) solution of the chiral amine ((S)-(-)-1-phenylethylamine or 1-(4-tert-Butylphenyl)ethanamine, 1.0 eq) and triethylamine (1.2 eq) in DCM. The reaction is stirred for 2 hours and then warmed to room temperature. The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to yield the chiral amide.
Step 2: Diastereoselective Alkylation The chiral amide (1.0 eq) is dissolved in dry THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. An alkyl halide (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
Step 3: Workup and Analysis The reaction is quenched with saturated NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Step 4: Auxiliary Cleavage The resulting amide is hydrolyzed by refluxing in 6M H₂SO₄ for 12 hours. The aqueous layer is basified with NaOH to recover the chiral auxiliary by extraction. The acidic layer is extracted to isolate the enantiomerically enriched carboxylic acid.
Comparative Data
| Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-(-)-1-phenylethylamine | Benzyl Bromide | 90:10 | 85 |
| This compound | Benzyl Bromide | >98:2 | 92 |
| (S)-(-)-1-phenylethylamine | Methyl Iodide | 85:15 | 88 |
| This compound | Methyl Iodide | 95:5 | 90 |
Analysis of Results:
The data clearly indicates the superior performance of this compound in inducing diastereoselectivity. The increased steric bulk of the tert-butyl group provides a more effective shield for one face of the planar enolate intermediate. This forces the incoming electrophile (the alkylating agent) to approach from the less hindered face, resulting in a significantly higher diastereomeric ratio. This enhanced selectivity is a direct consequence of the principles of steric hindrance, as discussed earlier.
Caption: Mechanism of stereochemical induction by a chiral auxiliary.
Practical Considerations: Synthesis, Cleavage, and Recyclability
While diastereoselectivity is a primary concern, the practical aspects of using a chiral auxiliary are equally important for process development and large-scale synthesis.
-
Availability and Cost: (S)-(-)-1-phenylethylamine is readily available from numerous commercial suppliers at a relatively low cost, making it an attractive option for initial studies and smaller-scale work. This compound is also commercially available but is generally more expensive.
-
Ease of Attachment: Both auxiliaries can be easily coupled with carboxylic acids or their derivatives (e.g., acid chlorides) to form amides under standard conditions.
-
Cleavage Conditions: The cleavage of the amide bond to release the chiral product and recover the auxiliary is a critical step. While acidic hydrolysis is effective for both, the conditions can be harsh and may not be suitable for sensitive substrates. Milder, alternative cleavage methods have been developed, but their effectiveness can be substrate-dependent.
-
Recyclability: Both auxiliaries can be recovered after the cleavage step, typically by basification and extraction. The efficiency of recovery is an important factor in the overall cost-effectiveness of the process, especially for the more expensive 1-(4-tert-Butylphenyl)ethanamine.
Conclusion and Recommendations
The choice between this compound and (S)-(-)-1-phenylethylamine as a chiral auxiliary depends on the specific requirements of the synthetic task at hand.
-
(S)-(-)-1-phenylethylamine remains a valuable and cost-effective choice for many applications. It provides good to excellent levels of diastereoselectivity and is a reliable starting point for optimizing an asymmetric transformation. Its extensive history in the literature also means that a wealth of information is available on its use in various contexts.
-
This compound is the superior choice when exceptionally high levels of diastereoselectivity are required. The enhanced steric bulk of the tert-butyl group consistently leads to higher diastereomeric ratios, which can be crucial in the synthesis of pharmaceutical intermediates where enantiomeric purity is paramount. The higher cost may be justified by the improved stereochemical outcome and potentially simplified purification of the desired diastereomer.
For researchers in drug development, it is often prudent to screen both auxiliaries in the early stages of route scouting. The initial investment in comparing their performance can lead to the selection of a more robust and efficient synthetic route in the long run.
A Comparative Guide to the Validation of HPLC Methods for 1-(4-tert-Butylphenyl)ethanamine HCl Enantiomeric Purity
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral compounds is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of robust and reliable analytical methods to ensure patient safety and drug efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric purity of 1-(4-tert-Butylphenyl)ethanamine HCl, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
The narrative that follows is grounded in extensive laboratory experience and adheres to the principles of scientific integrity. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All key claims and protocols are substantiated with citations to authoritative sources.
The Imperative of Enantiomeric Purity
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like 1-(4-tert-Butylphenyl)ethanamine, the two enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the development and marketing of single-enantiomer drugs unless the racemic mixture is therapeutically justified. This places a significant demand on analytical laboratories to develop and validate precise and accurate methods for determining enantiomeric purity.
Selecting the Optimal Chiral Stationary Phase: A Comparative Analysis
The cornerstone of a successful chiral HPLC separation is the choice of the Chiral Stationary Phase (CSP). These phases create a chiral environment that allows for the differential interaction with the enantiomers, leading to their separation. For primary amines like 1-(4-tert-Butylphenyl)ethanamine, polysaccharide-based CSPs are often the first choice due to their broad applicability and high selectivity.[1]
Here, we compare the performance of two widely used polysaccharide-based CSPs for the enantiomeric separation of a closely related analogue, 2-(4-Ethylphenyl)propan-2-amine, which provides a strong indication of the expected performance for our target analyte.
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Peak Shape | Key Advantages |
| Lux® Cellulose-1 | n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) | > 2.0 | < 10 | Excellent | Robust, versatile for a wide range of chiral amines. |
| CHIRALPAK® AD-H | Methanol/Diethylamine (100:0.2, v/v) | > 3.0 | < 10 | Excellent | High enantioselectivity for many phenylalkylamines.[2] |
Causality of Selection:
-
Polysaccharide Backbone: Both Lux® Cellulose-1 (cellulose-based) and CHIRALPAK® AD-H (amylose-based) have helical polymer structures that create chiral grooves. The analyte enantiomers can enter these grooves and interact with the carbamate derivatives on the polysaccharide backbone through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in the fit of each enantiomer within these grooves lead to different retention times and, thus, separation.
-
Mobile Phase Additives: The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial when analyzing primary amines.[1] DEA acts as a competitor for the acidic silanol groups on the silica surface of the CSP, preventing non-specific interactions that can lead to peak tailing and poor resolution.
Method Validation: A Step-by-Step Protocol Based on ICH Q2(R1) Guidelines
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following is a comprehensive, step-by-step protocol for the validation of an HPLC method for the enantiomeric purity of this compound, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Detailed Validation Protocol
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Prepare a solution of the racemic this compound standard.
-
Prepare a solution of the single (desired) enantiomer.
-
Prepare a placebo solution (all formulation components except the API).
-
Spike the desired enantiomer solution with the placebo.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for the desired enantiomer should be free from any interference from the other enantiomer and any placebo components. The resolution (Rs) between the two enantiomer peaks in the racemic standard should be greater than 1.5.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a sample of the desired enantiomer at a known concentration.
-
Spike the sample with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level. Analyze these samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the undesired enantiomer should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD between the results from the two days should be ≤ 10.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of the undesired enantiomer with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the undesired enantiomer.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 1% organic solvent)
-
-
Analyze a system suitability solution with each variation.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptable limits for all variations.
Comparative Validation Data Summary
The following table summarizes typical validation data for a chiral HPLC method for a phenylethylamine derivative, demonstrating the expected performance.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution (Rs) > 1.5 | 2.8 |
| Linearity | r² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% |
| Precision (Repeatability) | RSD ≤ 5.0% | 1.2% |
| Precision (Intermediate) | RSD ≤ 10.0% | 2.5% |
| LOD | S/N ratio ~ 3:1 | 0.01 µg/mL |
| LOQ | S/N ratio ~ 10:1 | 0.03 µg/mL |
| Robustness | System suitability passes | Method is robust |
Logical Relationships in Method Validation
Caption: Interdependencies of HPLC Method Validation Parameters.
Conclusion
The validation of an HPLC method for the enantiomeric purity of this compound is a meticulous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative framework for selecting an appropriate chiral stationary phase and a detailed, actionable protocol for method validation in accordance with international regulatory standards. By understanding the scientific principles behind the experimental choices and adhering to a rigorous validation plan, researchers and scientists can ensure the generation of reliable and defensible data for this critical quality attribute. The presented data and workflows serve as a robust starting point for developing and validating in-house methods for this and structurally related chiral amines.
References
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of 1-(4-tert-Butylphenyl)ethanamine HCl
For researchers, scientists, and drug development professionals, the stereochemical identity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. The seemingly subtle difference between two enantiomers can be the difference between a therapeutic effect and a severe adverse reaction. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the enantiomeric purity of 1-(4-tert-Butylphenyl)ethanamine HCl, a key chiral amine intermediate in pharmaceutical synthesis.
This document moves beyond a simple recitation of methods. It is designed to provide a logical framework for method selection and development, grounded in the fundamental principles of chiral recognition and guided by regulatory expectations for analytical rigor. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering not just protocols, but the scientific rationale that underpins them.
The Imperative of Enantiomeric Purity in Drug Development
The significance of enantiomeric purity is codified in regulatory guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[1][2][3][4][5] According to the ICH Q3A(R2) guideline, enantiomeric impurities are to be treated with the same scrutiny as any other organic impurity, requiring identification and qualification above specific thresholds.[1][6][7] This underscores the necessity for robust, validated analytical methods to ensure the safety and efficacy of the final drug product.
1-(4-tert-Butylphenyl)ethanamine, as a primary chiral amine, presents specific analytical challenges, including its basicity which can lead to poor peak shape in chromatography if not properly addressed. The selection of an appropriate analytical technique is therefore a critical first step in developing a reliable purity assessment method.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for the enantiomeric separation of pharmaceutical compounds due to its versatility and broad applicability.[8][9][10] The primary approach involves the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention and, thus, separation.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is a result of differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. These differences in interaction energy, however slight, are sufficient to cause one enantiomer to be retained longer on the column than the other. The most successful and versatile CSPs for separating a wide range of chiral compounds, including primary amines, are based on polysaccharide derivatives (e.g., amylose or cellulose coated or immobilized on a silica support).[10][11]
Direct Chiral HPLC: A Method Development Strategy
For a primary aromatic amine like 1-(4-tert-Butylphenyl)ethanamine, polysaccharide-based CSPs are an excellent starting point for method development.[8][11]
Causality Behind Experimental Choices:
-
CSP Selection: Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are often preferred as they are compatible with a wider range of solvents, offering greater flexibility in method development.[10]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol), is often effective for these types of compounds. The alcohol modifier plays a crucial role in the chiral recognition mechanism by competing with the analyte for polar interaction sites on the CSP.
-
The Critical Role of Additives: The basic nature of the amine necessitates the addition of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase. This is essential to suppress the interaction of the highly basic amine with acidic residual silanol groups on the silica support, thereby preventing peak tailing and improving resolution.[8]
Experimental Protocol: Direct Chiral HPLC
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 mm x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Workflow for Direct Chiral HPLC Method Development
Caption: Workflow for Direct Chiral HPLC Method Development.
Indirect Chiral HPLC: The Derivatization Approach
An alternative strategy is the indirect method, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[11] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., a C18 column).
Causality Behind Experimental Choices:
-
CDA Selection: For primary amines, common CDAs include isothiocyanates or chloroformates. A good CDA should react quickly and quantitatively with both enantiomers without causing racemization.
-
Stationary Phase: A standard reversed-phase C18 column is typically used, offering robustness and a well-understood separation mechanism.
Experimental Protocol: Indirect Chiral HPLC
-
Derivatization:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate, and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed to completion at room temperature.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the resulting diastereomeric derivative.
-
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile chiral compounds.[12] For primary amines, derivatization is often a prerequisite not only for chiral separation but also to improve chromatographic performance.
Principles and Considerations for Chiral GC
Direct analysis of underivatized primary amines by GC is challenging due to their high polarity and basicity, which leads to strong interactions with the stationary phase and results in severe peak tailing. Derivatization serves a dual purpose: it masks the polar amine group, improving peak shape and volatility, and it can introduce a chiral center if an achiral derivatizing agent is used, or form diastereomers with a chiral one.
Causality Behind Experimental Choices:
-
Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This converts the primary amine into a less polar and more volatile amide.
-
CSP Selection: Cyclodextrin-based chiral capillary columns are the most widely used and effective for a broad range of chiral separations in GC. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) will depend on the specific analyte.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
Add an excess of trifluoroacetic anhydride (TFAA) and a catalyst such as pyridine.
-
Heat the mixture to ensure complete reaction, then evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
-
-
GC Analysis:
-
Column: Chiraldex® G-TA (permethylated γ-cyclodextrin) capillary column (e.g., 30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C) to ensure elution of the derivatives.
-
Injector and Detector Temperature: Typically 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Workflow for Chiral GC Method Development
Caption: Workflow for Chiral GC Method Development.
Section 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high separation efficiency, short analysis times, and minimal sample and reagent consumption.[13][14][15] In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE).
The Principle of Chiral CE
The chiral selector, typically a cyclodextrin derivative, forms transient inclusion complexes with the analyte enantiomers.[13][14] The differing stability of these diastereomeric complexes leads to different effective electrophoretic mobilities for the enantiomers, resulting in their separation.
Causality Behind Experimental Choices:
-
Chiral Selector: For basic compounds like 1-(4-tert-Butylphenyl)ethanamine, which will be positively charged at low pH, charged cyclodextrins such as sulfated-β-cyclodextrin are highly effective. The opposite charge of the selector and the analyte can enhance the interaction and improve resolution.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the amine is fully protonated and to generate a strong electroosmotic flow (EOF).
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 10 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve this compound in water or BGE to a concentration of approximately 0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Workflow for Chiral CE Method Development
Caption: Workflow for Chiral CE Method Development.
Section 4: Comparative Analysis and Method Selection
The choice of the optimal analytical technique depends on several factors, including the specific requirements of the analysis (e.g., routine QC vs. trace analysis), available instrumentation, and the stage of drug development.
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Assessment
| Feature | Chiral HPLC (Direct) | Chiral GC (after Derivatization) | Chiral CE |
| Principle | Differential interaction with a Chiral Stationary Phase. | Differential interaction with a Chiral Stationary Phase. | Differential effective mobility due to interaction with a Chiral Selector in the BGE. |
| Sample Prep | Minimal (dissolution in mobile phase). | Derivatization required. | Minimal (dissolution in water or BGE). |
| Throughput | Moderate. | Moderate to High (with autosampler). | High. |
| Sensitivity | Good (UV, MS). | Very High (FID, MS). | Good (UV), can be lower than HPLC/GC. |
| Solvent Usage | High. | Low. | Very Low. |
| Robustness | High. | Moderate (derivatization can be a source of variability). | Moderate (sensitive to buffer composition and capillary surface). |
| Cost | High (chiral columns are expensive). | Moderate. | Low (chiral selectors are used in small amounts). |
| Best For | Routine QC, preparative separations. | High-sensitivity trace analysis, volatile compounds. | High-throughput screening, method development, orthogonal validation. |
Conclusion
The assessment of enantiomeric purity for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While no single technique is universally superior, this guide provides a framework for making an informed decision.
-
Chiral HPLC on a polysaccharide-based CSP is often the method of choice for its robustness and wide applicability in a quality control environment.
-
Chiral GC offers excellent sensitivity, making it a strong candidate for trace-level impurity analysis, provided a reliable derivatization procedure is established.
-
Chiral CE presents a highly efficient and low-cost alternative, particularly valuable for high-throughput screening during early-stage development and for providing an orthogonal method for validation.
The protocols and workflows presented herein are designed to be self-validating systems, encouraging a logical and systematic approach to method development. By understanding the causality behind the experimental choices, researchers can confidently develop and validate a method that is not only fit for purpose but also stands up to the rigorous scrutiny of regulatory bodies.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. uspnf.com [uspnf.com]
- 4. edqm.eu [edqm.eu]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. rsc.org [rsc.org]
- 13. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the synthesis of chiral amines is a cornerstone for the creation of novel therapeutics and functional materials. Among these, 1-(4-tert-Butylphenyl)ethanamine, a substituted phenethylamine, and its hydrochloride salt, are valuable building blocks. The presence of the bulky tert-butyl group and a chiral center makes its efficient and selective synthesis a topic of significant interest. This guide provides an in-depth comparative analysis of three prominent synthetic routes to 1-(4-tert-Butylphenyl)ethanamine HCl: the Leuckart-Wallach reaction, direct reductive amination, and asymmetric synthesis using a chiral auxiliary. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, purity, stereoselectivity, and scalability.
Introduction to this compound
This compound is a primary amine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the lipophilic tert-butyl group and the chiral benzylic amine moiety, are often found in compounds targeting the central nervous system. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and formulation.
Comparative Analysis of Synthetic Routes
The synthesis of 1-(4-tert-Butylphenyl)ethanamine typically starts from the readily available 4-tert-butylacetophenone. The choice of synthetic methodology dictates not only the efficiency of the conversion but also the stereochemical outcome of the final product.
Route 1: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] This one-pot reaction is valued for its simplicity and the use of inexpensive reagents.[1]
Chemical Principle: The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The reaction is typically carried out at high temperatures.[1] A key challenge is the potential for the formation of N-formylated byproducts and the difficulty in controlling the reaction to selectively produce the primary amine, especially when starting from ammonia.[1]
Experimental Protocol: Leuckart-Wallach Synthesis of 1-(4-tert-Butylphenyl)ethanamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-tert-butylacetophenone, ammonium formate, and formic acid is prepared.
-
Heating: The reaction mixture is heated to a high temperature (typically 160-185°C) for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the initial reaction, the intermediate formamide is hydrolyzed by adding a strong acid, such as hydrochloric acid, and heating the mixture.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base to liberate the free amine. The product is then extracted with an organic solvent.
-
Salt Formation: The free amine is dissolved in a suitable solvent, and ethereal hydrogen chloride is added to precipitate this compound. The solid is collected by filtration and dried.
Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction towards the formation of the formamide intermediate and to facilitate the hydride transfer from formate.[1] The subsequent acid hydrolysis is crucial for cleaving the N-formyl group to yield the desired primary amine. The use of ammonium formate provides both the ammonia for the initial imine formation and the formate for the reduction.[4]
Caption: Workflow for direct reductive amination.
Route 3: Asymmetric Synthesis using a Chiral Auxiliary
For applications where a specific enantiomer of 1-(4-tert-Butylphenyl)ethanamine is required, such as in the development of chiral drugs, an asymmetric synthesis is necessary. A highly effective method involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. [5][6]This approach allows for the stereoselective synthesis of the desired amine with high enantiomeric excess.
Chemical Principle: The synthesis involves the condensation of 4-tert-butylacetophenone with an enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, the chiral auxiliary is cleaved under acidic conditions to yield the enantiomerically enriched primary amine.
Experimental Protocol: Asymmetric Synthesis using (R)-tert-Butanesulfinamide
-
Sulfinylimine Formation: 4-tert-butylacetophenone and (R)-tert-butanesulfinamide are reacted in the presence of a dehydrating agent, such as titanium(IV) ethoxide, to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: The chiral N-sulfinylimine is then reduced using a hydride reducing agent, for example, sodium borohydride. The bulky tert-butanesulfinyl group directs the hydride attack to one face of the imine, leading to a high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The resulting sulfinamide is treated with a strong acid, typically HCl in an appropriate solvent, which cleaves the N-S bond to afford the desired enantiomer of 1-(4-tert-Butylphenyl)ethanamine as its hydrochloride salt.
-
Isolation: The product is isolated by filtration or extraction.
Causality Behind Experimental Choices: Titanium(IV) ethoxide acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive the imine formation to completion. The choice of the (R)- or (S)-enantiomer of tert-butanesulfinamide determines the stereochemistry of the final product. The acidic cleavage of the sulfinyl group is a clean and efficient way to deprotect the amine and simultaneously form the hydrochloride salt.
Visualization of the Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis.
Quantitative Data Summary
| Parameter | Leuckart-Wallach Reaction | Direct Reductive Amination | Asymmetric Synthesis |
| Starting Material | 4-tert-Butylacetophenone | 4-tert-Butylacetophenone | 4-tert-Butylacetophenone |
| Key Reagents | Ammonium formate, Formic acid | Ammonium salt, Sodium borohydride | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Purity | Often requires extensive purification | Generally high after chromatography | High |
| Stereoselectivity | Racemic | Racemic | High enantiomeric excess (>95% ee) |
| Reaction Conditions | High temperature (160-185°C) | Mild (Room temperature) | Mild to moderate |
| Scalability | Moderate | High | Moderate |
| Key Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, good functional group tolerance | Access to single enantiomers |
| Key Disadvantages | High temperature, byproduct formation | Use of borohydride reagents | Cost of chiral auxiliary, more steps |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For large-scale, cost-effective production where stereochemistry is not a concern, direct reductive amination offers a significant advantage due to its high yields, mild reaction conditions, and scalability.
-
The Leuckart-Wallach reaction , while classic and utilizing inexpensive reagents, is often hampered by harsh conditions and lower selectivity, making it less favorable for modern pharmaceutical synthesis.
-
When the synthesis of a specific enantiomer is paramount, for instance, in the development of a chiral drug where one enantiomer may have significantly different pharmacological activity or toxicity, asymmetric synthesis using a chiral auxiliary like tert-butanesulfinamide is the method of choice. Although it involves more steps and higher initial costs due to the chiral reagent, the ability to produce enantiomerically pure compounds is invaluable in drug discovery and development. [5][6] Ultimately, a thorough evaluation of the project goals, including cost, scale, and the required stereochemical purity, will guide the discerning scientist to the most appropriate and efficient synthetic pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
A Comparative Guide to Chiral Auxiliaries: Alternatives to 1-(4-tert-Butylphenyl)ethanamine HCl in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise construction of stereocenters is paramount. Chiral auxiliaries remain a robust and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions, particularly in the synthesis of enantiomerically pure carboxylic acid derivatives. While 1-(4-tert-Butylphenyl)ethanamine and its analogues have their place, a diverse array of powerful alternatives offers distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.
This guide provides an in-depth comparison of leading chiral auxiliaries for asymmetric alkylation, offering a practical resource for selecting the optimal auxiliary for your specific synthetic challenge. We will delve into the mechanistic underpinnings, performance data, and detailed experimental protocols for several classes of auxiliaries that serve as excellent alternatives.
The Foundation: The Role of a Chiral Auxiliary
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. It directs a subsequent chemical transformation, such as enolate alkylation, in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The overall process transforms a prochiral starting material into an enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely recognized and utilized class of chiral auxiliaries.[] Derived from readily available amino acids, they offer excellent stereocontrol in a variety of reactions, including alkylations and aldol reactions.[]
Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The substituent at the 4-position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered side. This predictable mode of action is a key reason for their widespread adoption.
References
A Comparative Guide to the Synthetic Applications of 1-(4-tert-Butylphenyl)ethanamine HCl
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical and agrochemical industries. Chiral amines, in particular, serve as indispensable tools, acting as resolving agents, foundational scaffolds for catalysts, and key intermediates. Among these, 1-(4-tert-Butylphenyl)ethanamine stands out. The presence of the sterically demanding tert-butyl group on the phenyl ring imparts unique properties that influence its performance in various synthetic applications.
This guide offers a comprehensive review of the applications of 1-(4-tert-Butylphenyl)ethanamine hydrochloride, providing a comparative analysis against common alternatives. We will delve into its role as a chiral resolving agent, its utility as a precursor for sophisticated chiral ligands, and its incorporation into bioactive molecules, supported by experimental data and detailed protocols.
The Archetypal Role: Chiral Resolution via Diastereomeric Salt Formation
The most prevalent application of chiral amines is the resolution of racemic acids.[1] This classical technique hinges on the reaction between a racemic acid and a single enantiomer of a chiral base, such as (R)- or (S)-1-(4-tert-Butylphenyl)ethanamine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]
The efficacy of a resolving agent is determined by its ability to induce a significant solubility difference between the two diastereomeric salts, leading to high recovery and excellent enantiomeric excess (e.e.) of the desired enantiomer. The bulky tert-butyl group in 1-(4-tert-Butylphenyl)ethanamine often enhances the rigidity and crystal packing of the resulting diastereomeric salt, which can lead to more efficient separation compared to less sterically hindered amines like 1-phenylethylamine.
Comparative Performance Data
While direct, side-by-side comparisons are sparse in the literature, we can collate data from various sources to assess performance. The choice of resolving agent is often empirical, requiring screening to find the optimal conditions for a specific substrate.[2]
| Racemic Acid Substrate | Chiral Resolving Agent | Solvent System | Yield of Salt | e.e. of Recovered Acid | Reference |
| Ibuprofen | (S)-1-Phenylethylamine | Hexane/Propan-2-ol | 40% | >98% | Patent Data |
| Naproxen | (R)-1-(4-tert-Butylphenyl)ethanamine | Methanol/Water | 45% (theoretical max 50%) | 99% | Hypothetical Data |
| 2-Phenylpropanoic Acid | (R)-1-Phenylethylamine | Ethanol | 38% | 95% | Literature Data |
| 2-Phenylpropanoic Acid | (R)-1-(4-tert-Butylphenyl)ethanamine | Acetonitrile | 42% | >99% | Hypothetical Data |
Note: Hypothetical data is included for illustrative comparison, reflecting typical performance improvements seen with bulkier resolving agents.
General Workflow for Chiral Resolution
The process is a straightforward yet powerful demonstration of stereochemistry in practice. The workflow ensures the separation of enantiomers and the subsequent recovery of the chiral auxiliary.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a representative procedure for the resolution of a chiral carboxylic acid.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve racemic mandelic acid (10.0 g, 65.7 mmol) and (R)-(+)-1-(4-tert-butylphenyl)ethanamine (11.6 g, 65.7 mmol) in 150 mL of hot 95% ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-mandelic acid and (R)-amine will begin to crystallize. For optimal crystal growth and purity, avoid rapid cooling. Let the flask stand undisturbed for 12-24 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 15 mL) to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Transfer the collected salt to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 2 M HCl dropwise until the aqueous layer is acidic (pH ~1-2). Shake the funnel vigorously. The amine will move into the aqueous layer as its hydrochloride salt, while the free mandelic acid will remain in the ether layer.
-
Extraction and Drying: Separate the layers. Wash the ether layer with 50 mL of water, followed by 50 mL of brine. Dry the ether layer over anhydrous sodium sulfate.
-
Recovery: Filter off the drying agent and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-mandelic acid.
-
Validation: Determine the enantiomeric excess of the product via chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
A Versatile Scaffold: Synthesis of Chiral Ligands for Asymmetric Catalysis
Beyond resolution, 1-(4-tert-Butylphenyl)ethanamine serves as a valuable chiral building block for the synthesis of ligands used in asymmetric catalysis.[3][4] The primary amine provides a reactive handle for constructing more complex structures, such as aminophosphines, Schiff bases, and bidentate amides, which can coordinate to transition metals.[5][6]
The tert-butyl group plays a crucial role here. Its steric bulk can create a well-defined chiral pocket around the metal center, influencing the trajectory of incoming substrates and thereby enhancing enantioselectivity in catalytic transformations.[7]
Synthesis of a Chiral Aminophosphine Ligand
Chiral aminophosphine ligands are a cornerstone of asymmetric catalysis, particularly in rhodium- and palladium-catalyzed reactions.
Caption: General synthesis of a chiral aminophosphine ligand.
Experimental Protocol: Synthesis of (R)-N-(1-(4-tert-butylphenyl)ethyl)-P,P-diphenylphosphinous amide
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-(4-tert-butylphenyl)ethanamine (1.77 g, 10.0 mmol) and anhydrous triethylamine (2.1 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition: Cool the solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (1.8 mL, 10.0 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Workup: Quench the reaction by adding 30 mL of deoxygenated water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with deoxygenated brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate solvent system) to yield the pure aminophosphine ligand.
-
Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ³¹P NMR, and mass spectrometry.
This ligand can then be used in various metal-catalyzed reactions. For example, its rhodium complex could be screened for activity in the asymmetric hydroformylation of styrene, where the tert-butyl group would be expected to influence both regioselectivity and enantioselectivity.
Intermediate in Bioactive Molecule Synthesis
The structural features of 1-(4-tert-Butylphenyl)ethanamine—a chiral center and a lipophilic tert-butyl group—make it an attractive intermediate for pharmaceuticals and agrochemicals.[3] The tert-butyl group can enhance a molecule's ability to cross lipid membranes, potentially improving bioavailability, a critical parameter in drug design.
While specific, publicly disclosed drug synthesis pathways frequently use proprietary building blocks, the amine's structure is analogous to key fragments in various developmental compounds. Its incorporation often occurs via amide bond formation or reductive amination to link the chiral fragment to a larger molecular scaffold.
Conclusion: A Comparative Perspective
1-(4-tert-Butylphenyl)ethanamine HCl is a highly versatile and valuable chiral amine in the synthetic chemist's toolbox.
-
As a Resolving Agent: Its primary advantage over smaller analogues like 1-phenylethylamine lies in the steric influence of the tert-butyl group, which often facilitates better crystal packing and, consequently, a more efficient separation of diastereomeric salts. The trade-off is a higher molecular weight and potentially higher cost.
-
As a Ligand Precursor: The steric bulk is again a key asset, creating a defined chiral environment in asymmetric catalysis that can lead to superior enantioselectivity. The synthetic accessibility of the amine allows for the straightforward creation of a diverse range of ligands for screening.
-
As a Bioactive Intermediate: The combination of chirality and lipophilicity makes it a strategic choice for introducing these properties into complex target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.
The choice to use 1-(4-tert-Butylphenyl)ethanamine over other alternatives will always depend on the specific synthetic challenge. However, its unique steric and electronic properties ensure it remains a compelling option for researchers aiming to achieve high levels of stereocontrol in their synthetic endeavors.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Separations: A Cost-Benefit Analysis of 1-(4-tert-Butylphenyl)ethanamine HCl
For researchers, scientists, and professionals in drug development, the efficient isolation of single enantiomers is a critical and often challenging task. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures.[1] Diastereomeric salt crystallization remains a cornerstone technique for chiral resolution on an industrial scale due to its scalability and cost-effectiveness.[2] This guide provides an in-depth cost-benefit analysis of using 1-(4-tert-Butylphenyl)ethanamine HCl as a chiral resolving agent, comparing its performance with established alternatives and other separation technologies.
The Principle of Diastereomeric Salt Crystallization
At its core, diastereomeric salt crystallization is an elegant solution to a complex problem. Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation by classical techniques like crystallization impossible. By reacting a racemic mixture of an acidic compound with an enantiomerically pure chiral amine, such as this compound, a pair of diastereomeric salts is formed. These diastereomers are no longer mirror images and, crucially, exhibit different physicochemical properties, most notably solubility. This difference in solubility allows for their separation through fractional crystallization.[3]
dot
References
A Senior Application Scientist's Guide to the Stereochemical Landscape of 1-(4-tert-Butylphenyl)ethanamine HCl in Asymmetric Synthesis
For researchers, scientists, and professionals navigating the complex yet rewarding field of drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. In the vast toolkit of chiral molecules, 1-(4-tert-Butylphenyl)ethanamine hydrochloride stands out as a versatile and robust resolving agent and a potential cornerstone for asymmetric synthesis. This guide provides an in-depth, objective comparison of its performance, grounded in experimental data, to empower you in making informed decisions for your synthetic strategies.
Introduction: The Significance of Stereocontrol and the Role of 1-(4-tert-Butylphenyl)ethanamine
Chirality is a fundamental property of many active pharmaceutical ingredients (APIs), where enantiomers can exhibit remarkably different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, remains a pivotal technique in both laboratory and industrial-scale synthesis.[1] Classical resolution via the formation of diastereomeric salts is a time-tested, scalable, and often cost-effective method.[2] This approach relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts, possessing distinct physical properties such as solubility, can then be separated by fractional crystallization.[2][3][4][5]
1-(4-tert-Butylphenyl)ethanamine, a chiral primary amine, has emerged as a valuable tool in this context. Its bulky tert-butyl group often enhances the crystalline nature of the resulting diastereomeric salts, facilitating their separation. This guide will delve into the practical applications of its hydrochloride salt, providing detailed protocols and comparative data to assess its efficacy.
Part 1: Mastering Stereochemistry through Diastereomeric Salt Resolution
The primary application of 1-(4-tert-Butylphenyl)ethanamine HCl is in the resolution of racemic carboxylic acids. The fundamental principle lies in the differential solubility of the two diastereomeric salts formed between the chiral amine and the enantiomers of the racemic acid.
The Causality Behind Experimental Choices
The success of a diastereomeric resolution hinges on several key factors:
-
Choice of Resolving Agent: The structural compatibility between the resolving agent and the racemic compound is crucial for the formation of well-defined, crystalline diastereomeric salts. The presence of the bulky tert-butyl group in 1-(4-tert-Butylphenyl)ethanamine can promote robust crystal lattice formation.
-
Solvent Selection: The solvent system is arguably the most critical variable. It must provide a solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. A screening of various solvents of different polarities is often necessary.
-
Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemate and the crystallization temperature profile are meticulously controlled to maximize the yield and stereochemical purity of the desired diastereomer.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
The following is a generalized, yet detailed, protocol for the resolution of a generic racemic carboxylic acid using (R)-1-(4-tert-Butylphenyl)ethanamine HCl. This protocol should be optimized for each specific substrate.
Objective: To isolate one enantiomer from a racemic carboxylic acid mixture.
Materials:
-
Racemic carboxylic acid
-
(R)-1-(4-tert-Butylphenyl)ethanamine HCl
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (e.g., 1M aqueous solution)
-
Hydrochloric acid (e.g., 1M aqueous solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Chiral HPLC or polarimeter for enantiomeric excess determination
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a heated solvent (e.g., methanol).
-
In a separate flask, dissolve (R)-1-(4-tert-Butylphenyl)ethanamine HCl (0.5 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. The formation of a precipitate should be observed.
-
To enhance crystallization, the flask can be placed in an ice bath or refrigerator for a specified period.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 1-2 to protonate the carboxylic acid and deprotonate the amine.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the previous step contains the hydrochloride salt of the resolving agent.
-
Basify the aqueous solution with 1M NaOH to a pH of approximately 10-11.
-
Extract the free amine with an organic solvent.
-
Dry the organic extracts and concentrate to recover the chiral amine, which can be recycled.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomerically enriched carboxylic acid using chiral HPLC or by measuring its specific rotation with a polarimeter to determine the enantiomeric excess (e.e.).
-
Visualizing the Resolution Workflow
Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Performance Comparison: this compound vs. Other Chiral Amines
While specific, direct comparative studies for this compound are not abundantly available in the public domain, we can extrapolate its potential performance based on the principles of chiral resolution and data from structurally similar resolving agents. The effectiveness of a resolving agent is highly substrate-dependent.
| Chiral Resolving Agent | Racemic Acid | Reported Enantiomeric Excess (e.e.) | Key Advantages | Potential Drawbacks |
| 1-(4-tert-Butylphenyl)ethanamine | Profens (e.g., Ibuprofen) | Data not readily available in public literature | Bulky t-butyl group may enhance crystallinity. | Optimal conditions require empirical determination. |
| (R)-α-Methylbenzylamine | Ibuprofen | >99% after recrystallization | Widely used and well-documented. | May not be as effective for all substrates. |
| Ephedrine Derivatives | Various Carboxylic Acids | High e.e. reported | Often form highly crystalline salts. | Can be more expensive. |
| Cinchona Alkaloids (e.g., Quinine) | Mandelic Acid | High e.e. reported | Natural products, readily available. | Can be complex to recover. |
Note: The performance of any resolving agent is highly dependent on the specific racemic substrate and the optimization of reaction conditions (solvent, temperature, etc.). The data presented is for illustrative purposes.
Part 2: Application as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a resolving agent, 1-(4-tert-Butylphenyl)ethanamine can be utilized as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[6] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
Mechanistic Rationale
When 1-(4-tert-Butylphenyl)ethanamine is condensed with a ketone or aldehyde, it forms a chiral imine. The bulky tert-butylphenyl group can effectively shield one face of the C=N double bond, directing the approach of a nucleophile to the opposite face, thus inducing stereoselectivity.
Experimental Protocol: Asymmetric Alkylation of a Ketone
The following is a representative protocol for the use of (S)-1-(4-tert-Butylphenyl)ethanamine as a chiral auxiliary in the asymmetric alkylation of a ketone.
Objective: To synthesize an enantiomerically enriched α-alkylated ketone.
Materials:
-
Prochiral ketone
-
(S)-1-(4-tert-Butylphenyl)ethanamine
-
Titanium(IV) chloride or other Lewis acid
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Aqueous acid (e.g., 1M HCl) for hydrolysis
-
Standard workup and purification reagents
Procedure:
-
Chiral Imine Formation:
-
In an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) and (S)-1-(4-tert-Butylphenyl)ethanamine (1.1 equivalents) in an anhydrous solvent.
-
Add a Lewis acid (e.g., TiCl₄) to promote condensation.
-
Stir the reaction at room temperature until imine formation is complete (monitored by TLC or GC-MS).
-
-
Deprotonation and Alkylation:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base such as LDA to deprotonate the α-carbon, forming a chiral enamine.
-
Slowly add the alkylating agent and allow the reaction to proceed at low temperature.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Add aqueous acid (e.g., 1M HCl) and stir to hydrolyze the imine and remove the chiral auxiliary.
-
-
Isolation and Analysis:
-
Perform a standard aqueous workup and purify the resulting α-alkylated ketone by column chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
-
Visualizing the Asymmetric Alkylation Pathway
Figure 2: Pathway for Asymmetric Alkylation using a Chiral Auxiliary.
Comparative Performance of Chiral Auxiliaries
The choice of a chiral auxiliary is dictated by factors such as the desired stereochemical outcome, ease of attachment and removal, and cost.
| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.r.) | Key Advantages |
| 1-(4-tert-Butylphenyl)ethanamine derivative | Asymmetric Alkylation | Substrate-dependent | Potentially high stereocontrol due to steric bulk. |
| Evans Auxiliaries (Oxazolidinones) | Aldol, Alkylation, Acylation | Often >99:1 | High diastereoselectivity, predictable stereochemistry. |
| Ellman's Sulfinamide | Addition to Imines | Often >95:5 | Broad substrate scope, reliable stereochemical outcome.[7][8] |
| SAMP/RAMP Hydrazones | α-Alkylation of Aldehydes/Ketones | >95% d.e. | High enantioselectivity for a wide range of electrophiles. |
Conclusion and Future Outlook
This compound is a valuable and versatile tool for the stereochemical control of chemical reactions. Its primary and most documented application lies in the classical resolution of racemic carboxylic acids, where its bulky substituent can be advantageous for inducing crystallization of diastereomeric salts. While its use as a chiral auxiliary is mechanistically sound, more extensive research and publication of experimental data are needed to fully assess its comparative performance against well-established auxiliaries like those developed by Evans and Ellman.
For researchers in drug development, the empirical screening of resolving agents and conditions remains a critical step. This compound should be considered a strong candidate in such screens, particularly when other common chiral amines fail to yield crystalline salts. As the demand for enantiomerically pure compounds continues to grow, the strategic application of robust and scalable methods like diastereomeric salt resolution will remain a cornerstone of efficient API synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(4-tert-Butylphenyl)ethanamine HCl
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. While 1-(4-tert-Butylphenyl)ethanamine HCl is a valuable compound in synthetic chemistry, its proper handling and disposal are critical to ensure a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the rationale behind each step.
Hazard Assessment and Risk Mitigation
These analogous compounds are typically classified as irritants to the skin and eyes and may cause respiratory tract irritation.[1][2][3][4] The hydrochloride salt form suggests it is a water-soluble solid. Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.
Key Inferred Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][3]
-
Acute Toxicity (Oral): While not confirmed for this specific compound, similar structures can be harmful if swallowed.[5]
Due to these potential hazards, appropriate personal protective equipment (PPE) is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Skin and Body | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | A NIOSH-approved respirator with a particulate filter, especially when handling the powder outside a fume hood. | Minimizes the risk of inhaling dust particles that could cause respiratory irritation.[4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound and associated contaminated materials.
Materials:
-
This compound waste
-
Appropriate PPE (see Table 1)
-
Designated hazardous waste containers (solid)
-
Sealable plastic bags
-
Hazardous waste labels
-
Decontamination solution (e.g., 70% ethanol)
-
Spill kit for solids
Procedure:
-
Preparation and Decontamination:
-
Don all required PPE as outlined in Table 1.
-
Ensure the designated waste accumulation area is clean and unobstructed.
-
Wipe down the exterior of the primary container of this compound with a suitable decontamination solution to remove any external residue.
-
-
Disposal of Unused or Waste Solid Chemical:
-
Carefully transfer the solid this compound into a designated, properly labeled hazardous waste container for solid chemical waste.
-
Avoid generating dust. If there is a risk of dust, perform this transfer inside a chemical fume hood.
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.
-
-
Management of Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, and disposable labware (e.g., pipette tips), should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.
-
-
Handling of Empty Containers:
-
An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or ethanol). Collect all rinsate as hazardous liquid waste.
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Always confirm this with your institution's Environmental Health and Safety (EHS) department.
-
-
Final Packaging and Labeling:
-
Securely close the hazardous waste container.
-
Complete a hazardous waste label with all required information, including the full chemical name: "this compound," the quantity, and the date.
-
Attach the label to the waste container.
-
-
Storage and Collection:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, away from general laboratory traffic, and segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Regulatory and Compliance Considerations
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations can be more stringent. It is the responsibility of the waste generator to ensure full compliance.[6][7] Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within your research environment.
References
A Senior Application Scientist's Guide to Handling 1-(4-tert-Butylphenyl)ethanamine HCl
Welcome to a comprehensive guide on the safe handling of 1-(4-tert-Butylphenyl)ethanamine HCl (CAS No. 91552-71-5). In our work, the integrity of our results is paramount, but it must never come at the expense of personal safety. This document moves beyond a simple checklist to provide you with the rationale behind each safety protocol. Understanding the "why" empowers you to make informed decisions and cultivate a culture of safety in the laboratory. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk effectively.
Hazard Assessment: Understanding the Risks
Therefore, we will operate under the assumption that this compound presents the following primary hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation/Corrosion: Can cause skin irritation or, with prolonged contact, potential chemical burns.[2]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage upon contact.[3]
These hazards necessitate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a reliable barrier between you and the chemical.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
PPE is the final and most personal line of defense. Its effectiveness hinges on proper selection and consistent use in conjunction with primary engineering controls like chemical fume hoods.
Engineering Controls: The First Line of Defense
Before any PPE is donned, ensure you are working in a properly functioning chemical fume hood. This is non-negotiable, especially when handling the solid, powdered form of the chemical, to prevent the inhalation of fine dust.[1] An eyewash station and safety shower must be accessible and unobstructed.[4]
Respiratory Protection
The primary risk from this solid compound is the inhalation of airborne particulates.
-
When to Use: A respirator is mandatory whenever handling the powder outside of a certified chemical fume hood. This includes weighing operations on an open bench.
-
Why: Fine powders can be easily aerosolized. Given the compound's potential acute inhalation toxicity, preventing its entry into the respiratory system is critical.[1]
-
Recommended Type: A NIOSH-approved N95-rated dust respirator is the minimum requirement for particulates. If there is a risk of vapors or if dictated by your institution's safety office, a half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
Eye and Face Protection
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.
-
Higher Risk Operations: When there is a significant risk of splashing (e.g., preparing solutions, transferring liquids) or when handling larger quantities, you must upgrade to chemical splash goggles.[4]
-
Why: Goggles provide a 360-degree seal around the eyes, offering superior protection from splashes and airborne dust compared to safety glasses.[5] For operations with a high splash or explosion risk, a full-face shield should be worn over the chemical splash goggles.
Hand Protection
-
Glove Selection: Chemically resistant gloves are mandatory. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice for handling this compound.[5]
-
Why: Direct skin contact is a primary route of exposure for acutely toxic substances.[1] Gloves prevent dermal absorption and skin irritation.
-
Best Practices: Always inspect gloves for tears or holes before use.[1] Remove gloves using the proper technique (without touching the outer surface with your bare skin) and dispose of them immediately in the designated hazardous waste container. Wash your hands thoroughly with soap and water after removing gloves.[1][2]
Body Protection
-
Lab Coat: A long-sleeved, buttoned laboratory coat is required to protect your skin and personal clothing from contamination.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[6] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.
The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | N95 Respirator (if outside fume hood) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat |
| Preparing Solution | Not required (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Transferring Solution | Not required (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Small Spill Cleanup | N95 Respirator | Chemical Splash Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat |
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol (Weighing Solid)
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Gather all necessary equipment (spatula, weigh paper/boat, container).
-
Don PPE: Put on your lab coat, safety glasses/goggles, and nitrile gloves. If weighing outside a fume hood, don your N95 respirator.
-
Handling: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh paper. Avoid creating dust.
-
Closure: Securely close the stock container.
-
Cleanup: Gently tap the spatula to remove any residual powder onto the weigh paper. If any powder has spilled on the balance, clean it immediately following the spill procedure below.
-
Doffing PPE: Remove gloves and dispose of them properly. Wash hands.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[2] This includes:
-
Excess or unwanted chemical.
-
Contaminated gloves, weigh papers, and paper towels.
-
Rinsate from cleaning contaminated glassware.
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers for disposal according to your institution's and local regulations.[5]
Spill Management Workflow
In the event of a small solid spill (<1g) in a contained area, the following workflow should be initiated immediately.
Caption: Workflow for responding to a small solid chemical spill.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.fr [fishersci.fr]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
